Pomalidomide-PEG3-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7/c23-7-9-29-11-10-28-8-6-20-13-3-1-2-12-16(13)19(27)22(18(12)26)14-4-5-15(24)21-17(14)25/h1-3,14,20,23H,4-11H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOVLZMZYIAHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG3-OH in PROTACs: A Technical Guide to Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of Pomalidomide-PEG3-OH as a critical component in Proteolysis Targeting Chimeras (PROTACs). It provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of targeted protein degradation.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell. They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A this compound-containing PROTAC consists of three key components: a "warhead" that binds to the POI, the pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG3 linker that connects the two.
The fundamental mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]
The PEG3 linker plays a crucial role in this process. Its length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target are not accessible.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity of pomalidomide to CRBN is also a critical parameter.
| PROTAC Target | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding (Kd, nM) | Reference |
| CDK4 | Pomalidomide | PEG3 | - | ~15 | >90 | ~157 | [2] |
| CDK6 | Pomalidomide | PEG3 | - | ~34.1 | >90 | ~157 | [2] |
| HDAC8 | Pomalidomide | - | - | 147 | 93 | - | [3] |
| BRD4 | Pomalidomide | - | RS4;11 | <1 | >95 | - | [4] |
| BTK | Pomalidomide | - | Mino | <10 | >85 | - | [5] |
Note: Data is compiled from different studies and experimental conditions may vary. The CRBN binding affinity is for pomalidomide.
Experimental Protocols
Cell-Based Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the extent of target protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[2]
Caption: Western Blot Workflow for PROTAC Efficacy.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the POI induced by the PROTAC in a cell-free system.
Materials:
-
Recombinant E1 (UBE1), E2 (e.g., UBE2D3), and CRL4-CRBN E3 ligase complex
-
Recombinant POI substrate
-
Ubiquitin
-
ATP
-
10X Ubiquitination Reaction Buffer
-
This compound based PROTAC
-
SDS-PAGE sample buffer
-
Western blotting reagents
Procedure:
-
Reaction Setup: On ice, set up individual 25 µL reactions in microcentrifuge tubes. A typical reaction mix contains E1 (50-100 nM), E2 (200-500 nM), CRL4-CRBN complex (50-100 nM), ubiquitin (5-10 µM), POI substrate (200-500 nM), and ATP (2-5 mM) in 1X ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include a DMSO vehicle as a negative control and a reaction without ATP to confirm ATP-dependence.
-
Incubation: Initiate the reactions by adding the ATP solution. Incubate at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.[6]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR measures the real-time binding kinetics and affinity of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant E3 ligase (e.g., CRBN-DDB1) and POI
-
This compound based PROTAC
-
SPR running buffer
Procedure:
-
E3 Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
Ternary Complex Analysis: Inject a mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: The increase in binding response in the presence of the POI compared to the PROTAC alone indicates ternary complex formation. Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the affinity (Kd) of the ternary complex. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.
Off-Target Protein Degradation Analysis (Quantitative Proteomics)
This unbiased approach identifies and quantifies all proteins that are degraded upon PROTAC treatment.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
Lysis buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
TMT Labeling (Optional): Label the peptides from each condition with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential on- and off-targets.
Caption: Proteomics workflow for off-target analysis.
Conclusion
This compound is a versatile and potent E3 ligase-recruiting moiety for the development of PROTACs. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein, offers a powerful strategy for therapeutic intervention. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy, mechanism, and specificity of their novel this compound based PROTAC molecules, ultimately accelerating the discovery and development of new targeted protein degraders.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
The Role of Pomalidomide-PEG3-OH in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic protein disposal machinery to selectively eliminate target proteins. A key component in the design of many successful PROTACs is the E3 ubiquitin ligase ligand, which serves to recruit the cellular machinery responsible for protein ubiquitination and subsequent degradation. Pomalidomide, a derivative of thalidomide, is a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This guide focuses on Pomalidomide-PEG3-OH, a crucial building block in the construction of pomalidomide-based PROTACs. This molecule incorporates the CRBN-binding pomalidomide moiety, a flexible three-unit polyethylene glycol (PEG) linker, and a terminal hydroxyl group for straightforward conjugation to a target protein binder. This document will delve into its mechanism of action, provide quantitative data for representative PROTACs, detail key experimental protocols, and visualize the underlying biological and experimental workflows.
Core Concept: The Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRL4-CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound serves as a foundational component in the synthesis of these PROTACs, providing the essential CRBN-binding motif and a flexible linker for attachment to a ligand targeting a protein of interest (POI). The PEG3 linker offers desirable properties such as increased solubility and conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Signaling Pathway of Pomalidomide-Based PROTACs
The following diagram illustrates the signaling cascade initiated by a pomalidomide-based PROTAC, leading to the degradation of a target protein.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity of the pomalidomide ligand to CRBN is also a critical parameter. While specific data for PROTACs utilizing the exact this compound linker can vary depending on the target protein and its ligand, the following tables present illustrative data from studies on pomalidomide-based PROTACs targeting various proteins.
Table 1: Illustrative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG-based | 0.81 μM | >90 | THP-1 |
| HDAC8 | Not specified | 147 | 93 | Not specified |
| BTK | PEG6 | 2.2 | 97 | Mino |
| PI3Kγ | Not specified | 88.4 | >70 | THP-1 |
Note: Data is synthesized from published literature and serves as an example of the potency that can be achieved with pomalidomide-based constructs.[2][3][4][5] The specific linker composition and length are critical determinants of PROTAC efficacy.[6]
Table 2: Binding Affinities of Pomalidomide and Related Compounds to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~2 µM | Competitive Titration, TR-FRET |
| Lenalidomide | ~178 nM | ~3 µM | Competitive Titration, TR-FRET |
| Thalidomide | ~250 nM | ~30 µM | Thermal Shift Assay |
Note: The binding affinity of this compound to CRBN is expected to be comparable to that of pomalidomide, as the core binding motif is retained.[4][7][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize and characterize PROTACs derived from this compound.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized BRD4 inhibitor via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Materials:
-
This compound
-
Azide-functionalized BRD4 inhibitor (e.g., a derivative of JQ1)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-Butanol and water)
Procedure:
-
Dissolution: Dissolve the azide-functionalized BRD4 inhibitor (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-Butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water. In another vial, prepare a solution of CuSO4 (0.2 equivalents) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[7]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. The next day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-antigen complexes. Wash the beads to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Perform SDS-PAGE and Western blotting as described in Protocol 2. Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the characterization of a novel PROTAC synthesized from this compound.
Conclusion
This compound is a versatile and indispensable chemical tool for the development of CRBN-recruiting PROTACs. Its modular nature, combining the potent CRBN ligand pomalidomide with a flexible PEG linker and a reactive hydroxyl group, facilitates the rapid synthesis of diverse PROTAC libraries. The methodologies and illustrative data presented in this technical guide provide a robust framework for researchers to design, synthesize, and evaluate novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design and rigorous characterization of PROTACs, enabled by key building blocks like this compound, will be paramount to the development of the next generation of therapeutics.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigating protein degradability through site-specific ubiquitin ligase recruitment - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00273C [pubs.rsc.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Pomalidomide-PEG3-OH: An In-depth Technical Guide to Cereblon Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Pomalidomide-PEG3-OH with its target protein, Cereblon (CRBN). This compound is a crucial E3 ligase ligand-linker conjugate, forming the foundation of many Proteolysis Targeting Chimeras (PROTACs). Understanding its interaction with Cereblon is paramount for the rational design and optimization of novel protein degraders. While direct, publicly available quantitative binding data for the this compound conjugate is limited, this guide leverages extensive data on the parent molecule, pomalidomide, to provide a robust framework for its application.
Introduction to Pomalidomide and Cereblon
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that functions as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is the critical mechanism behind pomalidomide's therapeutic effects in multiple myeloma.[3][4][5] this compound incorporates the Cereblon-binding pomalidomide moiety with a three-unit polyethylene glycol (PEG) linker ending in a hydroxyl group, providing a versatile attachment point for a protein of interest (POI) ligand in the synthesis of PROTACs.[6][7]
Quantitative Binding Data
The binding affinity of pomalidomide to Cereblon has been characterized using various biophysical assays. While the addition of the PEG3-OH linker is generally not expected to significantly alter the core binding interaction, empirical determination is necessary for precise values. The following tables summarize the reported binding affinities for pomalidomide.
Table 1: Pomalidomide Binding Affinity for Cereblon
| Assay Method | System | Ligand | Binding Affinity (Kd / IC50) |
| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 nM (IC50) |
| Isothermal Titration Calorimetry (ITC) | Recombinant human CRBN-DDB1 | Pomalidomide | ~157 nM (Kd) |
| Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | Pomalidomide | Binding Confirmed |
| Competitive Titration | Not Specified | Pomalidomide | ~157 nM (Kd) |
| Competitive Binding Assay | Not Specified | Pomalidomide | ~2 µM (IC50) |
| TR-FRET | Not Specified | Pomalidomide | 1.2 µM (IC50) |
Data compiled from multiple sources. Note that assay conditions can influence measured affinities.
Signaling Pathway and Mechanism of Action
The binding of this compound to Cereblon initiates a cascade of events that ultimately leads to the degradation of target proteins. This process is central to the mechanism of action for pomalidomide-based PROTACs.
The pomalidomide moiety of the PROTAC binds to Cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event induces a conformational change in Cereblon, creating a novel binding surface for "neosubstrate" proteins that are not typically targeted by this E3 ligase.[2] In the context of a PROTAC, the "neosubstrate" is the protein of interest targeted by the other end of the bifunctional molecule. The CRL4-CRBN complex then polyubiquitinates the recruited target protein.[8] This polyubiquitin chain acts as a signal for recognition by the 26S proteasome, which subsequently degrades the tagged protein into smaller peptides.[8]
Experimental Protocols
Accurate determination of binding affinity and kinetics is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments used to characterize the interaction between pomalidomide-based ligands and Cereblon.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the change in polarization of a fluorescently labeled ligand (tracer) upon binding to a larger protein. An unlabeled ligand will compete with the tracer, causing a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human CRBN-DDB1 complex in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).[2]
-
Prepare a stock solution of a fluorescently labeled thalidomide or pomalidomide tracer (e.g., Cy5-thalidomide).[2]
-
Prepare a serial dilution of this compound in the assay buffer. Pomalidomide can be used as a positive control.[2]
-
-
Assay Procedure:
-
In a black, low-binding 384-well microplate, add the serially diluted this compound.[2]
-
Add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer to each well.
-
Include control wells with only the CRBN-DDB1 complex and tracer (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
Principle: SPR measures the real-time binding of an analyte to a ligand immobilized on a sensor chip by detecting changes in the refractive index at the surface. This technique provides both affinity (KD) and kinetic (kon, koff) data.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the recombinant CRBN-DDB1 complex to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding and Kinetic Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association phase as the analyte binds to the immobilized CRBN-DDB1.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor chip surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Orgasynth [orgasynth.com]
- 7. This compound ≥95% | 2140807-36-7 [sigmaaldrich.com]
- 8. biopharma.co.uk [biopharma.co.uk]
A Technical Guide to the Physicochemical Properties of Pomalidomide-PEG3-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Pomalidomide-PEG3-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the significance of these properties in drug discovery, presents detailed experimental protocols for their determination, and visualizes key biological and experimental workflows.
This compound is a synthetic molecule that conjugates the immunomodulatory drug Pomalidomide with a three-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group.[1][2][3] This linker provides a versatile attachment point for synthesizing PROTACs, which are designed to recruit specific target proteins to the E3 ubiquitin ligase machinery for degradation.[3][4] Understanding the physicochemical characteristics of this intermediate is crucial for the successful design and optimization of novel therapeutics.
Core Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For a molecule like this compound, which serves as a precursor to larger PROTAC molecules, these properties influence its suitability for further chemical modification and the overall characteristics of the final PROTAC. Key properties include molecular weight, solubility, lipophilicity, and stability.
| Property | Data for this compound | Data for Pomalidomide (Parent Compound) | Significance in Drug Development |
| Molecular Weight | 405.40 g/mol | 273.24 g/mol [5] | Influences diffusion, membrane permeability, and overall size of the final PROTAC molecule. |
| Solubility | Data not publicly available. Expected to have improved aqueous solubility over Pomalidomide due to the hydrophilic PEG linker.[6] | Sparingly soluble in aqueous buffers (approx. 0.01 mg/mL). Soluble in DMSO (approx. 15 mg/mL) and DMF (approx. 10 mg/mL).[7][8] | Crucial for formulation, administration, and achieving therapeutic concentrations. Poor solubility can hinder absorption and bioavailability. |
| Lipophilicity (LogP) | Data not publicly available. The PEG linker is expected to decrease the LogP compared to Pomalidomide. | XLogP3: 0.2[8] | Affects membrane permeability, plasma protein binding, and metabolic stability. A balanced lipophilicity is often desired for optimal drug-like properties. |
| Stability | Data not publicly available. | Stable under recommended storage conditions (-20°C).[8][9] | Determines shelf-life, storage conditions, and potential degradation pathways. Instability can lead to loss of efficacy and formation of toxic byproducts. |
Signaling Pathway of Pomalidomide
Pomalidomide exerts its biological effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[9][][11] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][12] The degradation of these lymphoid transcription factors results in immunomodulatory and anti-myeloma effects.[13][14]
References
- 1. This compound | Orgasynth [orgasynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 11. ashpublications.org [ashpublications.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 14. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG3-OH: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Pomalidomide-PEG3-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in targeted protein degradation studies.
Core Compound Data
This compound is a synthetic molecule that conjugates the Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide, to a three-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group. This hydroxyl group serves as a versatile chemical handle for the attachment of a ligand targeting a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
| Property | Value | Citations |
| CAS Number | 2140807-36-7 | |
| Molecular Weight | 405.40 g/mol | |
| Empirical Formula | C₁₉H₂₃N₃O₇ | |
| Form | Powder | |
| Assay Purity | ≥95% | |
| Storage Temperature | 2-8°C |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds with high affinity to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By conjugating a POI-binding ligand to the hydroxyl terminus of the PEG linker, the resulting PROTAC can induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a PROTAC using this compound and subsequent evaluation of its biological activity.
Synthesis of a PROTAC from this compound
This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) containing a carboxylic acid to the terminal hydroxyl group of this compound via an ester linkage.
Materials:
-
This compound
-
POI-ligand with a carboxylic acid functional group
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)
Procedure:
-
Activation of POI-Ligand:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC or EDC (1.5 equivalents) in anhydrous DCM or DMF.
-
Slowly add the DCC/EDC solution to the mixture of the POI-ligand and this compound at 0°C.
-
-
Conjugation Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., methanol/DCM or ethyl acetate/hexane) to yield the final PROTAC.
-
Western Blot Analysis of Protein Degradation
This protocol is used to visualize and quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is performed to assess the cytotoxic effects of the PROTAC on the treated cells.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.
-
-
Measurement:
-
Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Pomalidomide-PEG3-OH for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pomalidomide-PEG3-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the potent E3 ligase-recruiting ability of pomalidomide, this heterobifunctional molecule, equipped with a flexible three-unit polyethylene glycol (PEG) linker, facilitates the targeted degradation of a wide array of proteins implicated in various diseases. This document details the mechanism of action, provides quantitative data for representative PROTACs, outlines key experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction to Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1]
Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] this compound serves as a versatile building block for PROTAC synthesis, incorporating the CRBN-binding motif and a flexible PEG linker with a terminal hydroxyl group for conjugation to a POI ligand.[2] The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Mechanism of Action
The fundamental action of a this compound-based PROTAC is to induce the proximity of the target protein to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[4]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, its ability to promote the formation of a stable ternary complex, and its potency in inducing protein degradation (DC50 and Dmax). The following tables summarize representative quantitative data for pomalidomide-based PROTACs.
Table 1: Binding Affinities of Pomalidomide to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Not Specified | [5] |
| Pomalidomide | 264 ± 18 nM | Surface Plasmon Resonance | [] |
Table 2: Degradation Performance of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | Not Specified | [7] |
| Compound 16 | EGFR | Not Specified | IC50: 0.10 µM (kinase inhibitory) | Not Reported | A549, HCT-116, HepG-2, MCF-7 | [8] |
| GP262 | PI3Kγ / mTOR | C8 Alkyl | 42.23 / 45.4 | 88.6 / 74.9 | MDA-MB-231 | [9] |
| BTK Degrader | BTK | PEG/Alkyl variations | Varies | >90 | Not Specified | [3] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, cell line, and experimental conditions. The data presented here are for illustrative purposes.
Experimental Protocols
A thorough evaluation of a novel this compound-based PROTAC involves a series of in vitro and cellular assays to characterize its synthesis, binding, and degradation capabilities.
Synthesis of a this compound-based PROTAC
The synthesis of a PROTAC using this compound generally involves the conjugation of the terminal hydroxyl group to a ligand for the protein of interest.
Protocol:
-
Activation of this compound: The terminal hydroxyl group of this compound can be activated to a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base.
-
Conjugation to POI Ligand: The activated Pomalidomide-PEG3 linker is then reacted with a POI ligand containing a nucleophilic group (e.g., amine, thiol, or hydroxyl) in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: The crude PROTAC is purified using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final PROTAC are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex in vitro.
Principle: This assay measures the FRET between a donor fluorophore on one protein (e.g., a tagged E3 ligase) and an acceptor fluorophore on the other protein (e.g., a tagged POI) when they are brought into proximity by the PROTAC.
Protocol:
-
Reagents:
-
Tagged recombinant CRBN (e.g., His-tagged)
-
Tagged recombinant POI (e.g., GST-tagged)
-
Terbium (Tb)-conjugated anti-tag antibody (donor, e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., Alexa Fluor 488-conjugated anti-GST)
-
This compound-based PROTAC
-
Assay buffer
-
-
Procedure: a. Prepare serial dilutions of the PROTAC in the assay buffer. b. In a microplate, combine the tagged CRBN, tagged POI, and the PROTAC dilutions. c. Add the donor and acceptor antibodies. d. Incubate the plate at room temperature to allow for complex formation. e. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration until it reaches a maximum, after which it decreases due to the "hook effect" (formation of binary complexes).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
Protocol:
-
Reaction Components:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRBN E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
This compound-based PROTAC
-
Ubiquitination buffer
-
-
Procedure: a. Assemble the reaction mixture containing all components except ATP. b. Add varying concentrations of the PROTAC or DMSO (vehicle control). c. Initiate the reaction by adding ATP. d. Incubate the reaction at 37°C for 1-2 hours. e. Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: a. Separate the reaction products by SDS-PAGE. b. Perform a Western blot using an antibody specific for the POI. c. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein in cells.
Protocol:
-
Cell Culture and Treatment: Plate the desired cell line and allow the cells to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.
Off-Target Analysis by Proteomics
Mass spectrometry-based proteomics is the gold standard for identifying potential off-target effects of a PROTAC.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal on-target degradation. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (Optional): Label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that are significantly downregulated in the PROTAC-treated samples compared to the control are potential off-targets.
-
Validation: Validate any identified off-targets using targeted methods like Western blotting.
Signaling Pathway Visualization: Targeting the PI3K/AKT/mTOR Pathway
Pomalidomide-based PROTACs are being developed to target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway. Degradation of PI3K or mTOR can lead to the inhibition of downstream signaling, affecting cell growth, proliferation, and survival.[9]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of new protein degraders. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy and cellular effects of their novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. scienceopen.com [scienceopen.com]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Pomalidomide-PEG3-OH as a CRBN E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as heterobifunctional molecules that harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A cornerstone of PROTAC design is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Pomalidomide, a thalidomide analog, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of Pomalidomide-PEG3-OH, a derivative featuring a three-unit polyethylene glycol (PEG) linker, designed for the synthesis of CRBN-recruiting PROTACs.
Core Concepts: Mechanism of Action
PROTACs based on this compound function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and the CRBN E3 ligase complex. The Pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule, conjugated via the PEG linker, binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.
Quantitative Data
Binding Affinity of Pomalidomide and Analogs to CRBN
While specific binding affinity data for this compound is not extensively available in the public domain, its binding to CRBN is mediated by the pomalidomide warhead. The PEG linker is generally not expected to significantly interfere with this interaction. The binding affinities of pomalidomide and related molecules to CRBN have been well-characterized and are presented below.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM, ~2 µM, ~3 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM | Not Widely Reported | Not Specified |
| Thalidomide | ~250 nM | Not Widely Reported | Not Specified |
Degradation Potency of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of reported degradation data for various PROTACs utilizing a pomalidomide-based CRBN ligand.
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax |
| Compound 16 | EGFR | A549 | 32.9 nM | 96% |
| Compound 15 | EGFR | A549 | 43.4 nM | Not Specified |
| ZQ-23 | HDAC8 | Not Specified | 147 nM | 93% |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not Specified |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 nM | >95% |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 nM | >90% |
Experimental Protocols
Synthesis of Pomalidomide-Conjugates
The synthesis of pomalidomide-based PROTACs typically involves the nucleophilic aromatic substitution of 4-fluorothalidomide with a linker containing a nucleophilic group, followed by conjugation to the protein of interest ligand. While a specific protocol for this compound is proprietary to manufacturers, a general approach is outlined below.
General Synthesis of Pomalidomide-Linker Conjugates: A common method involves the reaction of 4-fluorothalidomide with an amino-PEG-alcohol linker in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is typically heated to drive the substitution reaction to completion. Purification is then carried out using techniques such as flash column chromatography.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI).
-
Pomalidomide-based PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours) to determine the dose-response. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[1]
Signaling Pathway
The binding of a pomalidomide-based PROTAC to CRBN initiates a cascade of events leading to the degradation of the target protein. This process is part of the larger ubiquitin-proteasome system.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pomalidomide moiety ensures effective engagement of the CRBN E3 ligase, while the PEG linker provides a flexible and hydrophilic spacer for conjugation to a target protein binder. The experimental protocols and conceptual frameworks detailed in this guide provide a robust foundation for the design, synthesis, and evaluation of novel protein degraders. Through systematic characterization of binding, degradation, and cellular effects, researchers can advance the development of new therapeutics for a wide range of diseases.
References
Pomalidomide-PEG3-OH: A Technical Guide to a Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemistry, properties, and applications of the Pomalidomide-PEG3-OH linker, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN) and facilitating the degradation of target proteins.
Core Chemistry and Synthesis
This compound is a heterobifunctional molecule composed of three key components: the pomalidomide head group, a tri-unit polyethylene glycol (PEG) linker, and a terminal hydroxyl (-OH) group. The pomalidomide moiety serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The PEG3 linker provides a flexible and hydrophilic spacer to connect to a ligand targeting a protein of interest (POI), and the terminal hydroxyl group offers a convenient point of attachment for further chemical modification.[1][3]
The synthesis of pomalidomide-linker conjugates typically involves a nucleophilic aromatic substitution (SNAr) reaction.[4] In this approach, the amino group of a PEG linker derivative displaces a leaving group, commonly a fluorine atom, on a thalidomide precursor to yield the pomalidomide-linker conjugate.[5] Current methodologies for creating these conjugates can sometimes result in low yields and the formation of unwanted byproducts, necessitating careful optimization of reaction conditions.[5][6]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₃O₇ | [1] |
| Molecular Weight | 405.40 g/mol | [1] |
| CAS Number | 2140807-36-7 | [1] |
| Appearance | Powder | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility and Stability
Regarding stability, it is recommended to store the compound at 2-8°C.[1] Stock solutions in solvents like DMSO should be stored at -20°C or -80°C to minimize degradation, and repeated freeze-thaw cycles should be avoided.[8]
Role in PROTAC Technology
This compound is a fundamental building block for the synthesis of PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[2]
Mechanism of Action
The pomalidomide portion of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][6] By being tethered via the PEG linker to a ligand that binds a protein of interest (POI), the PROTAC facilitates the formation of a ternary complex between the POI, the E3 ligase, and the PROTAC itself.[1] This induced proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. kyberlife.com [kyberlife.com]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-labotrial.com [alfa-labotrial.com]
Methodological & Application
Application Notes and Protocols for Pomalidomide-PEG3-OH Conjugation to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase. This document provides detailed application notes and protocols for the conjugation of Pomalidomide-PEG3-OH, a derivative of pomalidomide featuring a three-unit polyethylene glycol (PEG) linker with a terminal hydroxyl group, to a target protein ligand. This conjugation is a critical step in the synthesis of pomalidomide-based PROTACs.
The inclusion of a PEG linker can improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The terminal hydroxyl group of this compound offers a versatile handle for conjugation to various functional groups on a target protein ligand, most commonly a carboxylic acid.
Signaling Pathway and Mechanism of Action
A pomalidomide-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the ligand part of the PROTAC binds to the POI. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The binding affinity (Kd) of the pomalidomide moiety to CRBN is also a critical parameter for efficient ternary complex formation. While specific data for PROTACs utilizing the exact this compound linker is not extensively available in publicly accessible literature, the following tables present representative data from studies on pomalidomide-based PROTACs targeting various proteins of interest. This data serves as a valuable reference for the expected potency of PROTACs constructed with pomalidomide.
Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting Kinases
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | Pomalidomide | 11-atom linker | Namalwa | ~70 | >90 | [1] |
| EGFRT790M | Pomalidomide | Varied | A549 | 13.2 | >90 | [2] |
| EGFRWT | Pomalidomide | Varied | A549 | >10,000 | <20 | [2] |
| PI3Kα | Pomalidomide | Varied | HepG2 | 18 (IC50) | N/A | [3] |
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting Other Proteins
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | Varied | MM1.S | <1 | >95 | [4] |
| HDAC1 | Pomalidomide | Varied | HCT116 | 910 | >50 | [5] |
| HDAC3 | Pomalidomide | Varied | HCT116 | 640 | >50 | [5] |
Table 3: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [6] |
| Pomalidomide | ~2 µM (IC50) | Competitive Binding Assay | [7] |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a target protein ligand possessing a carboxylic acid functional group, followed by a protocol for assessing the degradation of the target protein in a cellular context.
Experimental Workflow: From Conjugation to Degradation Assessment
Caption: Overall experimental workflow from PROTAC synthesis to cellular degradation assessment.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Ligand via Mitsunobu Reaction
This protocol is suitable for forming an ester linkage between the hydroxyl group of this compound and a carboxylic acid on the target ligand.
Materials and Reagents:
-
This compound
-
Target ligand with a carboxylic acid functional group
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the target ligand (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add this compound (1.2 equivalents) to the solution. Stir the mixture at room temperature until all solids are dissolved.
-
Mitsunobu Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes. A color change is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR and MS analysis.
Protocol 2: Cellular Degradation Assay using Western Blot
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.
Materials and Reagents:
-
Cell line of interest expressing the target protein
-
Complete cell culture medium
-
Synthesized Pomalidomide-PEG3-Ligand PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight (for adherent cell lines).
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) to determine the dose-response. Include a DMSO vehicle control. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatant (cell lysate) and determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection and Analysis: Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
References
- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Protocol for synthesizing a PROTAC using Pomalidomide-PEG3-OH
Application Notes and Protocols for PROTAC Synthesis
Topic: Protocol for Synthesizing a PROTAC using Pomalidomide-PEG3-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[3]
Pomalidomide is a widely used E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4][5] Its derivatives are critical building blocks in the development of new PROTACs. This document provides a detailed protocol for the synthesis of a PROTAC starting from this compound, a common intermediate where a 3-unit polyethylene glycol (PEG) linker is attached to the pomalidomide core. The protocol covers the conversion of the terminal hydroxyl group to a carboxylic acid, followed by amide coupling to an amine-functionalized POI ligand.
PROTAC Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4]
Experimental Workflow
The synthesis of a PROTAC from this compound is a multi-step process that involves the chemical modification of the linker, conjugation to the POI ligand, and subsequent purification and characterization of the final compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of a pomalidomide-based PROTAC.
Protocol 1: Synthesis of Pomalidomide-PEG3-Acid
This procedure outlines the oxidation of the terminal alcohol of this compound to a carboxylic acid, a necessary intermediate for amide coupling.
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid) or alternative oxidation system (e.g., TEMPO, BAIB)
-
Acetone, Anhydrous
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. The reaction mixture will typically turn from orange to a green/blue color.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding isopropanol until the color persists.
-
Dilute the mixture with water and extract the product with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Pomalidomide-PEG3-Acid by silica gel column chromatography to obtain the pure product.
Protocol 2: Amide Coupling of Pomalidomide-PEG3-Acid to POI-Ligand-NH₂
This protocol describes the conjugation of the synthesized acid with an amine-containing POI ligand to form the final PROTAC.
Materials:
-
Pomalidomide-PEG3-Acid (1.0 eq)
-
Amine-functionalized POI Ligand (POI-Ligand-NH₂) (1.1 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve Pomalidomide-PEG3-Acid and the POI-Ligand-NH₂ in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) to the solution.[1]
-
Add DIPEA and stir the reaction mixture at room temperature.[1][7] Using DMSO as a solvent at elevated temperatures (e.g., 90°C) can also be effective, particularly for challenging couplings.[5][7]
-
Monitor the reaction by LC-MS until completion (typically 4-16 hours).[1]
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the final PROTAC compound using preparative HPLC to achieve high purity (>95%).[2]
Protocol 3: Characterization of the Final PROTAC
It is critical to confirm the identity and purity of the synthesized PROTAC.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Resolution Mass Spectrometry (HRMS):
-
Purity Analysis (Analytical HPLC):
-
Inject a sample of the final product into an analytical HPLC system equipped with a UV detector.
-
The resulting chromatogram should show a single major peak, and the purity should be calculated to be ≥95% for use in biological assays.[2]
-
Data Presentation
The efficiency of PROTAC synthesis can vary depending on the specific reactants and conditions used. Below are tables summarizing typical reaction parameters and expected characterization data.
Table 1: Representative Reaction Conditions for Pomalidomide Conjugate Synthesis
| Reaction Type | Coupling Partner | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| SNAr | Primary Amine | DMSO | DIPEA | 90 | 12-24 | 25-60 | [5][7] |
| SNAr | Secondary Amine | DMSO | DIPEA | 90 | 12-24 | 60-95 | [5][7] |
| Amide Coupling | Carboxylic Acid | DMF | DIPEA | RT | 12-16 | 40-70 | [1][9] |
| Click Chemistry | Alkyne | t-BuOH/H₂O | N/A | RT | 4-12 | 40-83 |[1][6] |
Table 2: Example Characterization Data for a Hypothetical PROTAC
| Analysis | Parameter | Expected Result |
|---|---|---|
| HRMS | Formula | CxHyNzOw |
| Calculated [M+H]⁺ | e.g., 950.4521 | |
| Found [M+H]⁺ | e.g., 950.4525 | |
| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to pomalidomide, PEG, and POI ligand |
| Integration | Proportional proton counts for each moiety | |
| Analytical HPLC | Purity | >95% |
| | Retention Time | Single major peak at a characteristic time |
Factors Influencing PROTAC Efficacy
The success of a PROTAC is not solely dependent on its synthesis but also on a delicate balance of molecular properties that facilitate the formation of a stable and productive ternary complex.
Conclusion
This document provides a comprehensive guide for the synthesis and characterization of pomalidomide-based PROTACs starting from a this compound intermediate. The protocols for linker modification, amide coupling, and subsequent purification are based on established chemical methodologies.[1][6][7] Successful synthesis and rigorous characterization are the foundational steps for developing novel protein degraders. The efficacy of the final PROTAC will depend on a careful balance of the affinities of the two ligands and the properties of the linker, which ultimately govern the stability of the ternary complex and the overall degradation efficiency.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 10. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD4 Degradation Using a Pomalidomide-PEG3-Linker-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. This document provides detailed application notes and protocols for a representative PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4). This hypothetical PROTAC is synthesized using Pomalidomide-PEG3-OH as a precursor, which provides the Cereblon (CRBN) E3 ligase-recruiting moiety and a flexible polyethylene glycol (PEG) linker.
BRD4 is a key epigenetic reader protein that plays a critical role in the transcription of oncogenes such as c-Myc.[1][2] By inducing its degradation, this PROTAC offers a powerful tool for cancer research and drug development. These notes will cover the mechanism of action, provide representative quantitative data, and detail essential experimental protocols for validating the activity of such a BRD4-degrading PROTAC.
Mechanism of Action
The Pomalidomide-PEG3-linker-based BRD4 PROTAC is a heterobifunctional molecule. One end binds to the bromodomain of BRD4, while the pomalidomide moiety on the other end recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity facilitates the formation of a ternary complex between BRD4 and CRBN.[1] Within this complex, CRBN polyubiquitinates BRD4, marking it for degradation by the 26S proteasome.[1] The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, resulting in anti-proliferative effects in cancer cells.[2]
PROTAC-mediated degradation of BRD4 and downstream effects.
Data Presentation
The efficacy of a BRD4-degrading PROTAC can be quantified by its half-maximal degradation concentration (DC50), maximum degradation (Dmax), and its anti-proliferative activity (IC50). The following tables summarize representative data for Pomalidomide-based BRD4 PROTACs with PEG linkers in various cancer cell lines.
| Table 1: BRD4 Degradation Parameters | ||||
| PROTAC | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| ARV-825 (Pomalidomide-PEG linker) | RS4;11 | 4 | <1 | >95 |
| Representative Pomalidomide-PEG3-BRD4 PROTAC | THP-1 | 8 | ~10 | >90 |
| Representative Pomalidomide-PEG3-BRD4 PROTAC | MDA-MB-231 | 24 | ~50 | >90 |
| Table 2: Anti-Proliferative Activity | ||
| PROTAC | Cell Line | IC50 (nM) |
| ARV-825 | 22Rv1 | ~5 |
| Representative Pomalidomide-PEG3-BRD4 PROTAC | THP-1 | ~80 |
| Representative Pomalidomide-PEG3-BRD4 PROTAC | MDA-MB-231 | ~150 |
Experimental Protocols
General Synthesis of a Pomalidomide-PEG3-BRD4 PROTAC
This protocol provides a general outline for the synthesis of a BRD4-degrading PROTAC by conjugating this compound with a BRD4 ligand, such as a JQ1 derivative.
Generalized synthesis workflow for a BRD4 PROTAC.
Materials:
-
This compound
-
JQ1-carboxylic acid (or other suitable BRD4 ligand with a conjugation handle)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
HPLC for purification
Procedure:
-
Dissolve JQ1-carboxylic acid in anhydrous DMF.
-
Add coupling agents and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound and DIPEA in anhydrous DMF.
-
Add the this compound solution to the activated JQ1 solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot Analysis of BRD4 Degradation
This is the primary assay to directly measure the extent and kinetics of target protein degradation.[1]
Materials:
-
Cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa)[1]
-
Pomalidomide-PEG3-BRD4 PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the BRD4 PROTAC (e.g., 1 nM to 10 µM) or a time-course at a fixed concentration.[1] Include a vehicle control (DMSO). For proteasome inhibitor rescue experiments, pre-treat cells with MG132 for 2-4 hours before adding the PROTAC.
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities and normalize to the loading control to determine DC50 and Dmax values.[2]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the BRD4-PROTAC-CRBN ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western Blot, preferably from cells treated with a proteasome inhibitor to stabilize the complex)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-BRD4)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or sample buffer
Procedure:
-
Cell Lysis: Lyse cells treated with the PROTAC and MG132 in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the pre-cleared cell lysate with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-BRD4 antibody to detect the co-immunoprecipitated BRD4.
Cell Viability Assay (MTT Assay)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[3][4]
Materials:
-
Cancer cell lines
-
Pomalidomide-PEG3-BRD4 PROTAC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[3]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC. Include a vehicle control.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Calculate the IC50 value from the dose-response curve.
Experimental workflow for the MTT cell viability assay.
References
Application Notes and Protocols for Pomalidomide-PEG3-OH in the Development of BTK Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Pomalidomide-PEG3-OH as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bruton's Tyrosine Kinase (BTK). This document outlines the underlying principles, experimental protocols, and data interpretation for researchers engaged in the discovery and development of novel BTK-targeting therapeutics.
Introduction
Bruton's Tyrosine Kinase (BTK) is a crucial mediator in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[1][2] Targeted degradation of BTK using PROTACs presents a promising therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.[2][3][4]
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.[5][6] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in PROTAC design.[3][6] The this compound moiety provides a convenient handle for conjugation to a BTK-targeting ligand via its terminal hydroxyl group, with the PEG3 linker offering optimal spacing and physicochemical properties for the formation of a productive ternary complex between BTK and CRBN.[8][9]
Mechanism of Action
A BTK-targeting PROTAC utilizing this compound functions by simultaneously binding to BTK and the CRBN E3 ligase, thereby forming a ternary complex.[10][11] This proximity induces the ubiquitination of BTK by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[3][12] The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.[3]
Caption: Mechanism of action of a BTK PROTAC utilizing a pomalidomide-based E3 ligase ligand.
Quantitative Data on Pomalidomide-Based BTK Degraders
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize data from published studies on various pomalidomide-based BTK degraders.
Table 1: In Vitro Degradation of BTK by Pomalidomide-Based PROTACs
| Degrader | BTK Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | Reversible Covalent | PEG-based | MOLM-14 | 6.6 | >85 | [10] |
| RNC-1 | Reversible Non-covalent | PEG-based | MOLM-14 | ~100 (at 50% degradation) | ~50 (at 200nM) | [10] |
| IRC-1 | Irreversible Covalent (Ibrutinib analog) | Amide | MOLM-14 | >1000 | Minimal | [10] |
| PTD10 | GDC-0853 | PEG-based | Ramos | 0.5 | >90 | [13] |
| MT-802 | Ibrutinib analog | 8-atom linker | Namalwa | ~9 | >99 | [4] |
| P13I | Ibrutinib analog | Not specified | Ramos | ~10 (after 72h) | Not specified | [4] |
Table 2: Comparison of Cellular Activity of BTK Degraders and Inhibitors
| Compound | Target | Cell Line | IC50 (nM, Cell Viability) | Reference |
| PTD10 | BTK Degrader | TMD8 | 1.8 | [13] |
| GDC-0853 | BTK Inhibitor | TMD8 | 18 | [13] |
| Pomalidomide | CRBN Ligand | TMD8 | >1000 | [13] |
| P13I | BTK Degrader | TMD8 | 15 | [13] |
| DD-03-171 | BTK Degrader | TMD8 | 25 | [13] |
| MT-802 | BTK Degrader | TMD8 | 8 | [13] |
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of BTK degraders are provided below.
Protocol 1: Synthesis of a Pomalidomide-PEG3-BTK Ligand PROTAC
This protocol describes a general approach for conjugating this compound to a BTK inhibitor (BTKi) bearing a suitable functional group (e.g., a carboxylic acid).
Caption: General workflow for the synthesis of a pomalidomide-based BTK PROTAC.
Materials:
-
This compound
-
BTK inhibitor with a carboxylic acid functional group (BTKi-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
HPLC grade solvents for purification
-
Deuterated solvents for NMR
Procedure:
-
Dissolution: Dissolve BTKi-COOH (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 equivalents) and DIPEA (3 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Quenching: Upon completion, quench the reaction with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for BTK Degradation
This protocol is used to visualize and quantify the degradation of BTK in cells treated with a PROTAC.[12]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, MOLM-14)
-
BTK degrader stock solution (in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment: Treat cells with serial dilutions of the BTK degrader or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary anti-BTK antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of BTK remaining relative to the vehicle control to determine DC50 and Dmax values.[12]
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Protocol 3: Cell Viability Assay
This protocol measures the effect of BTK degradation on cell proliferation and viability.
Materials:
-
B-cell lymphoma cell line
-
BTK degrader stock solution
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of the BTK degrader to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).
Logical Relationships in PROTAC Efficacy
The successful design of a potent BTK degrader is a multifactorial process. The interplay between the BTK ligand, the linker, and the E3 ligase ligand is critical for achieving efficient degradation.
Caption: Logical relationships influencing the efficacy of a BTK PROTAC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs for the targeted degradation of BTK. Its straightforward chemistry allows for facile conjugation to a wide array of BTK-targeting ligands, enabling the rapid exploration and optimization of new protein degraders.[14] The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the efficacy and cellular effects of their novel BTK-targeting PROTAC molecules.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pomalidomide-PEG3-Acid, 2138440-82-9 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Targeted Degradation of the Androgen Receptor Using Pomalidomide-Based PROTACs
For research use only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] This tripartite complex formation leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is commonly used in the design of PROTACs.[1] When coupled with a high-affinity ligand for the Androgen Receptor (AR), a key driver in prostate cancer, the resulting PROTAC can effectively induce AR degradation. The Pomalidomide-PEG3-OH moiety serves as a versatile building block for synthesizing such PROTACs, offering a flexible polyethylene glycol linker that can be conjugated to various AR ligands. This document provides an overview of the application of these PROTACs and detailed protocols for their experimental validation.
Mechanism of Action
A this compound based AR PROTAC functions by inducing the formation of a ternary complex between the Androgen Receptor and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the AR. The resulting polyubiquitinated AR is then recognized and degraded by the proteasome, leading to a reduction in total AR protein levels and subsequent downregulation of AR-dependent signaling pathways. This event-driven mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple AR proteins.[1]
Caption: Mechanism of Androgen Receptor degradation by a Pomalidomide-based PROTAC.
Data Presentation
The efficacy of AR-targeting PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize representative data for pomalidomide-based AR PROTACs in various prostate cancer cell lines.
Note: The data presented below is derived from published studies on potent pomalidomide-based AR PROTACs, such as ARV-110, and serves as an example of expected performance. Actual results for a specific this compound PROTAC will depend on the conjugated AR ligand.
Table 1: In Vitro Degradation of Androgen Receptor
| PROTAC Compound | Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | VCaP | AR+ | ~1 | >90 | [4][5] |
| ARV-110 | LNCaP | AR+ | <1 | >95 | [6][7] |
| Compound 13 | VCaP | AR+ | 0.2 | 95 | [8] |
| Compound 14 | VCaP | AR+ | 0.6 | 99 | [8] |
| ARCC-4 | VCaP | AR+ | 5 | >98 | [6] |
Table 2: Anti-proliferative Activity of a Representative AR PROTAC (ARV-110)
| Cell Line | IC50 (nM) |
| VCaP | 11.5 |
| LNCaP | 2.8 |
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound based AR PROTACs are provided below.
Caption: General experimental workflow for evaluating an AR-targeting PROTAC.
Protocol 1: Western Blot for AR Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of the Androgen Receptor in prostate cancer cells treated with a Pomalidomide-based PROTAC.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound AR PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the AR PROTAC in culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
Sample Preparation: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane. Run the gel and transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then incubate with the primary anti-GAPDH antibody as a loading control.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR remaining relative to the vehicle control for each concentration. Plot the data to determine the DC50 and Dmax values.[9]
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of AR degradation on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
96-well plates
-
This compound AR PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10]
-
PROTAC Treatment: Treat the cells with serial dilutions of the AR PROTAC for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence of the formation of the AR-PROTAC-CRBN ternary complex.
Materials:
-
Prostate cancer cell lines (e.g., VCaP)
-
This compound AR PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Anti-CRBN antibody (for immunoprecipitation)
-
Control IgG
-
Protein A/G agarose beads
-
Primary antibodies: anti-AR, anti-CRBN
Procedure:
-
Cell Treatment: Culture VCaP cells to 70-80% confluency. Pre-treat cells with 10 µM MG132 for 2 hours to prevent AR degradation. Treat cells with the AR PROTAC (at a concentration known to be effective, e.g., 100 nM) or DMSO for 4-6 hours.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
To the pre-cleared lysate, add anti-CRBN antibody or control IgG and incubate overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.[12]
-
-
Washing and Elution: Wash the beads several times with lysis buffer. Elute the bound proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western Blot. Probe separate membranes with anti-AR and anti-CRBN antibodies. The presence of an AR band in the sample immunoprecipitated with the anti-CRBN antibody (and not in the IgG control) indicates the formation of the ternary complex.[12]
Caption: Logical relationships influencing the efficacy of an AR PROTAC.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT viability assay [bio-protocol.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Protein Degradation with Pomalidomide-PEG3-OH-based PROTACs
Introduction
Pomalidomide-PEG3-OH is a critical chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is not a standalone degrader but an E3 Ligase Ligand-Linker Conjugate, consisting of a Pomalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a 3-unit PEG linker for conjugation to a target protein ligand.[1][2] The resulting heterobifunctional PROTAC molecule acts as a molecular bridge, bringing a specific Protein of Interest (POI) into proximity with the CRBN E3 ligase complex.[4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's 26S proteasome.[4][5]
Western blotting is a fundamental and widely used technique to qualitatively and quantitatively measure the degradation of a target protein following treatment with a PROTAC.[5][6] By analyzing the decrease in the target protein's band intensity relative to a loading control, researchers can determine key parameters such as the efficacy, potency (DC50 - the concentration for 50% degradation), and kinetics of their PROTAC.[5][6] These application notes provide a detailed protocol for using Western blot analysis to assess the degradation of a target protein induced by a PROTAC synthesized from this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The core function of a Pomalidomide-based PROTAC is to hijack the cell's native ubiquitin-proteasome system (UPS) to eliminate a specific protein.[4] The process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4]
-
Ubiquitination : This proximity enables an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the surface of the POI.[4]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into small peptide fragments.[4][7] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[4][7]
References
Application Notes and Protocols for Cell-Based Assays of Pomalidomide-PEG3-OH PROTAC Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Pomalidomide-PEG3-OH is a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase, a component of the CRL4-CRBN complex.[1][2] This document provides detailed application notes and protocols for cell-based assays to characterize the activity of PROTACs synthesized using this compound. For the purpose of these protocols, we will consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target for cancer therapy.[3]
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ligase.[3][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides a template for summarizing quantitative data from key experiments.
| Assay | Parameter | PROTAC Concentration | Result | Cell Line |
| Western Blot | DC50 | 0.1 nM - 10 µM | e.g., 50 nM | e.g., HeLa |
| Dmax | 0.1 nM - 10 µM | e.g., >90% | e.g., HeLa | |
| Cell Viability | IC50 | 0.1 nM - 10 µM | e.g., 100 nM | e.g., HeLa |
| Reporter Assay | DC50 | 0.1 nM - 10 µM | e.g., 45 nM | e.g., HEK293T |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a fundamental method to quantify the degradation of the target protein.[5]
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3]
-
Allow cells to adhere overnight.[3]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.[5]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[5]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][5]
-
Transfer the supernatant (protein lysate) to a new tube.[3][5]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[4]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
Caption: Western blot experimental workflow.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.[6]
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
96-well clear or opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Luminometer or microplate reader
Procedure (CellTiter-Glo®):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Protocol 3: Luciferase Reporter Assay for Protein Degradation
This is a high-throughput method to quantify target protein degradation in live cells.[8][9] It involves expressing the target protein as a fusion with a luciferase enzyme (e.g., NanoLuc®).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector encoding the target protein fused to NanoLuc® luciferase
-
Transfection reagent
-
This compound based PROTAC
-
Nano-Glo® Luciferase Assay System (Promega)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-target protein fusion construct using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired duration.
-
Lysis and Luminescence Measurement:
-
Add the Nano-Glo® Luciferase Assay Reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Analysis: A decrease in the luminescent signal corresponds to the degradation of the fusion protein. Calculate DC50 and Dmax values from the dose-response curve.[8]
Control Experiments for Specificity
To ensure that the observed protein degradation is PROTAC-mediated and occurs through the ubiquitin-proteasome system, the following control experiments are crucial.[10]
Caption: Logical workflow for specificity control experiments.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of target protein degradation confirms that the process is proteasome-dependent.[10]
-
E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of free pomalidomide. Competition for CRBN binding should prevent target protein degradation.[10]
-
Inactive Control PROTAC: Synthesize a control PROTAC with a modification that abrogates binding to either the target protein or CRBN. This control should not induce degradation.[10]
By following these detailed protocols and incorporating the appropriate controls, researchers can effectively characterize the activity and mechanism of action of their this compound based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Determining the Efficacy of Pomalidomide-PEG3-OH PROTACs: DC50 and Dmax Assessment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3]
This application note provides a detailed protocol for determining the potency and efficacy of a Pomalidomide-PEG3-OH based PROTAC. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CRL4-CRBN complex.[4][5] The this compound construct serves as a versatile building block for synthesizing PROTACs, containing the CRBN-recruiting moiety and a PEG linker with a terminal hydroxyl group for conjugation to a POI ligand.[6] The key parameters to characterize a PROTAC's performance are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[7][8]
Signaling Pathway and Mechanism of Action
A this compound based PROTAC operates by inducing the proximity of the target protein to the CRBN E3 ligase. This initiates a cascade of events culminating in the degradation of the target protein. The process can be visualized as a signaling pathway where the PROTAC acts as a molecular bridge.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Workflow for DC50 and Dmax Determination
The overall workflow for determining the DC50 and Dmax of a this compound PROTAC involves cell treatment, protein extraction, quantification of protein degradation, and data analysis.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
| PROTAC Concentration | Normalized Target Protein Level (%) |
| Vehicle (DMSO) | 100 |
| 0.1 nM | 98 |
| 1 nM | 85 |
| 10 nM | 55 |
| 100 nM | 20 |
| 1 µM | 10 |
| 10 µM | 8 |
Table 1: Representative data from a dose-response experiment.
| Parameter | Value |
| DC50 | ~12 nM |
| Dmax | >90% |
Table 2: Summary of calculated DC50 and Dmax values.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results.
Protocol 1: Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing cells and treating them with the this compound PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Dilution: Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. Ensure the final concentration of DMSO is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (medium with the same final DMSO concentration).
-
Incubation: Incubate the treated cells for a predetermined time point (e.g., 24 hours) to allow for protein degradation.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol details the steps for quantifying the levels of the target protein following PROTAC treatment using Western blotting.[7][9]
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).[10]
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound ≥95% | 2140807-36-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Pomalidomide-PEG3-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, an immunomodulatory agent, is a critical component in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). It functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor.[1] This binding event redirects the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
The Pomalidomide-PEG3-OH conjugate serves as a key building block in the synthesis of these degraders. It incorporates the Pomalidomide ligand, a 3-unit polyethylene glycol (PEG) linker to improve solubility and pharmacokinetic properties, and a terminal hydroxyl group for further chemical modification.[3] Accurate and robust analytical methods are essential for the characterization and quantification of these conjugates. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the premier analytical technique for this purpose, providing high sensitivity, selectivity, and structural information.
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound conjugates using LC-MS/MS.
Data Presentation
Table 1: Physicochemical and Mass Spectrometric Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₃O₇ | [3] |
| Molecular Weight | 405.40 g/mol | [3] |
| [M+H]⁺ (m/z) | 406.16 | Calculated |
| [M+Na]⁺ (m/z) | 428.14 | Calculated |
| Key MS/MS Fragments of Pomalidomide Moiety (m/z) | 274.02, 201.00, 163.1 | [4][5] |
Table 2: Representative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3-0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 406.2 |
| Product Ions (for quantification and confirmation) | m/z 274.0 (Pomalidomide moiety), additional fragments from PEG linker |
| Collision Energy | Optimized for specific instrument and fragment ions |
| Dwell Time | 100-200 ms |
Experimental Protocols
Protocol 1: Sample Preparation from a PROTAC Reaction Mixture
This protocol outlines the preparation of a sample from a synthesis reaction for qualitative analysis to confirm the presence of the this compound conjugate.
Materials:
-
Reaction mixture aliquot (1-5 µL)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filter
Procedure:
-
Dilute 1 µL of the reaction mixture in 1 mL of 50:50 (v/v) ACN/Water with 0.1% FA.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtrate to an LC-MS autosampler vial.
-
The sample is now ready for injection into the LC-MS system.
Protocol 2: Quantitative Analysis of this compound in Mouse Plasma
This protocol describes the extraction and preparation of this compound from a biological matrix for pharmacokinetic studies.
Materials:
-
Mouse plasma (50 µL)
-
Internal Standard (IS) solution (e.g., Pomalidomide-d5 or a structurally similar compound)
-
Acetonitrile (ACN), cold (4 °C)
-
Centrifuge capable of 14,000 x g
-
Autosampler vials
Procedure:
-
Pipette 50 µL of mouse plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma sample with 10 µL of the internal standard solution at a known concentration.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial with an insert for injection.
Visualizations
Caption: Pomalidomide-mediated protein degradation pathway.
Caption: Workflow for quantitative analysis of conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]
Application Notes and Protocols for In Vivo Experimental Design with Pomalidomide-PEG3-OH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Pomalidomide-based PROTACs utilize pomalidomide as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. This induced proximity leads to the ubiquitination and subsequent degradation of a specific protein of interest (POI). The inclusion of a polyethylene glycol (PEG) linker, such as a PEG3 linker, can enhance the solubility and pharmacokinetic properties of the PROTAC molecule. The terminal hydroxyl group (-OH) on the PEG linker provides a versatile point for conjugation with a ligand that binds to the target protein.
These application notes provide a comprehensive guide to the in vivo experimental design and protocols for researchers working with Pomalidomide-PEG3-OH based PROTACs.
Mechanism of Action
This compound PROTACs are heterobifunctional molecules that function by bringing a target protein and the CRBN E3 ligase into close proximity.[1] This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][3] Modifications to the pomalidomide moiety, such as at the C5 position, can minimize off-target degradation of proteins like zinc-finger proteins, thereby enhancing the specificity and therapeutic window of the PROTAC.[4][5][6]
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized for clear comparison. The following tables provide a template for organizing key experimental results.
Table 1: In Vivo Efficacy of a this compound-based PROTAC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%TGI) | Body Weight Change (%) |
| Vehicle | - | Daily | 1850 ± 250 | - | +2.5 |
| PROTAC | 25 | Daily | 980 ± 150 | 47.0 | -1.0 |
| PROTAC | 50 | Daily | 450 ± 90 | 75.7 | -3.2 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Pharmacokinetic Parameters of a this compound-based PROTAC in Mice
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 1 |
| AUC (Area Under the Curve) | ng·h/mL | 6000 |
| t1/2 (Half-life) | h | 4.5 |
| Bioavailability (%) | % | 60 |
Table 3: In Vitro Degradation Potency
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Cancer Cell Line A | Target X | 50 | 95 |
| Cancer Cell Line B | Target X | 75 | 90 |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies to test the efficacy of this compound PROTACs.
Protocol 1: Animal Handling and Acclimatization
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG mice) for xenograft studies.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Ethics Statement: All animal experiments must be conducted in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).
Protocol 2: Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired cancer cell line (e.g., a human tumor cell line expressing the protein of interest) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Caption: Experimental workflow for a xenograft tumor model study.
Protocol 3: PROTAC Formulation and Administration
-
Formulation: Prepare the this compound PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Dosing: Determine the appropriate dose levels based on in vitro potency and preliminary tolerability studies.
-
Administration: Administer the PROTAC formulation to the mice via the desired route (e.g., intraperitoneal (i.p.) injection, oral gavage (p.o.), or intravenous (i.v.) injection).[1]
Protocol 4: Efficacy Evaluation and Endpoint
-
Tumor and Body Weight Measurement: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.[7]
-
Endpoint Criteria: The study may be terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.[8]
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Protocol 5: Pharmacodynamic (PD) and Biomarker Analysis
-
Tissue Collection: At specified time points after the final dose, collect tumors and other relevant tissues for PD analysis.
-
Protein Degradation Analysis: Homogenize the collected tissues and prepare protein lysates.
-
Western Blotting: Perform western blotting to quantify the levels of the target protein and downstream signaling molecules. This will confirm target engagement and degradation in vivo.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess the in situ levels and localization of the target protein and other relevant biomarkers (e.g., Ki67 for proliferation).[7]
Caption: Workflow for pharmacodynamic and biomarker analysis.
Signaling Pathways
The specific signaling pathway affected by a this compound PROTAC is dependent on the target protein it is designed to degrade. For instance, a PROTAC targeting a kinase in the PI3K/AKT/mTOR pathway will lead to the downregulation of this pathway.[7] Similarly, a PROTAC targeting a receptor tyrosine kinase like EGFR will inhibit its downstream signaling.[9]
Caption: Inhibition of a signaling pathway by PROTAC-mediated degradation.
Conclusion
The successful in vivo evaluation of this compound PROTACs requires a systematic and well-controlled experimental design. The protocols and guidelines presented here provide a framework for assessing the efficacy, pharmacokinetics, and pharmacodynamics of these novel therapeutic agents. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data to advance the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pomalidomide-PEG3-OH: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Pomalidomide-PEG3-OH. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to facilitate the smooth execution of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility of this compound in a question-and-answer format.
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound, like many PROTAC components, exhibits limited aqueous solubility. The recommended starting solvent is an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). For aqueous buffers, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What is the expected solubility of this compound?
A2: While specific quantitative solubility data for this compound is limited, information on the parent compound, Pomalidomide, and similar PEGylated molecules can provide guidance. Pomalidomide has a solubility of approximately 15 mg/mL in DMSO and 10 mg/mL in DMF.[1] A similar compound, Pomalidomide-PEG3-azide, has a reported solubility of ≥ 5 mg/mL (10.24 mM) in DMSO. The PEG linker is intended to improve aqueous solubility over the parent compound.[2]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try diluting your DMSO stock further.
-
Increase the percentage of co-solvent: If your experimental conditions allow, increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a different co-solvent: While DMSO is common, other organic solvents like ethanol or isopropanol could be tested for compatibility with your system. A study on Pomalidomide showed its dissolution in mixtures of acetone and ethanol/isopropanol.[3]
-
Employ sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Consider formulation strategies: For in vivo studies or challenging in vitro systems, advanced formulation strategies such as the use of cyclodextrins or the preparation of supersaturable self-nanoemulsifying drug delivery systems (S-SNEDDS) may be necessary to improve solubility and bioavailability.[4]
Q4: How does the PEG3 linker affect the solubility of Pomalidomide?
A4: The polyethylene glycol (PEG) linker is hydrophilic and is incorporated into PROTAC design to enhance the aqueous solubility of the molecule. The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, creating a hydration shell that can improve solubility compared to the parent molecule.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming can be used to aid dissolution, but prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is recommended to warm the solution to no more than 37°C for a short period. Always check the compound's stability information before applying heat.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Pomalidomide. Note that the solubility of this compound is expected to be influenced by the PEG linker and may differ.
| Compound | Solvent | Solubility | Reference |
| Pomalidomide | DMSO | ~15 mg/mL | [1] |
| Pomalidomide | DMF | ~10 mg/mL | [1] |
| Pomalidomide | DMSO:PBS (1:6, pH 7.2) | ~0.14 mg/mL | [1] |
| Pomalidomide | Aqueous solutions (pH 1.2, 4.5, 6.8) | Poorly soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol 2: Western Blot for Protein Degradation
This protocol provides a general workflow for assessing the degradation of a target protein induced by a PROTAC containing this compound.[6]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
This compound PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound PROTAC for the desired time course. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide-PEG-Amine | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide-PEG3-OH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Pomalidomide-PEG3-OH Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a this compound PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the pomalidomide moiety (which binds to the E3 ligase Cereblon) to the ligand that binds the target protein of interest (POI).[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[4][] The length, composition, and attachment points of the linker significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[1][4]
Q2: How does the PEG3 linker length impact the efficacy of a Pomalidomide-based PROTAC?
A2: The length of the linker is a crucial parameter that requires careful optimization for each target protein.[][6] An optimal linker length is necessary to span the distance between the E3 ligase and the target protein, enabling the formation of a stable ternary complex.[][6]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex.[4][6]
-
Too long: An excessively long linker can result in an entropically unfavorable complex and may lead to the "hook effect," where at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency.[6][7]
The optimal linker length is highly dependent on the specific target protein and must be determined empirically.[8][9]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[4][7] This occurs because at high concentrations, the PROTAC can form separate binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This reduces the concentration of the PROTAC available to form the crucial ternary complex.[4] To mitigate this, it is essential to perform careful dose-response studies to identify the optimal concentration range for your PROTAC.[4]
Q4: Besides linker length, what other linker properties should I consider for optimization?
A4: Beyond length, the linker's composition, flexibility, and attachment point are also critical for PROTAC performance.[]
-
Composition: The chemical makeup of the linker, such as using polyethylene glycol (PEG) versus alkyl chains, influences the PROTAC's solubility, cell permeability, and pharmacokinetic properties.[][6] PEG linkers are generally more hydrophilic and can improve solubility.[6]
-
Flexibility: The rigidity of the linker can affect the stability of the ternary complex. While flexible linkers can allow for more adaptable binding, introducing some rigidity can sometimes lead to more stable and productive ternary complexes.[][10]
-
Attachment Point: The point at which the linker is connected to both the pomalidomide molecule and the target protein ligand can significantly impact the orientation of the ternary complex and, consequently, the degradation efficiency.[1][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Target Protein Degradation | 1. Inefficient Ternary Complex Formation: The linker length may be suboptimal (too short or too long).[4][6] 2. Poor Cell Permeability: The PROTAC may not be effectively entering the cells.[12] 3. Low Binding Affinity: The pomalidomide or target ligand may have insufficient binding affinity for their respective proteins.[12][13] 4. Proteasome Inhibition: The proteasome may be inactive in your experimental system.[13] | 1. Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5).[12] 2. Assess cell permeability. Consider modifying the linker to improve physicochemical properties.[12] 3. Confirm target and E3 ligase engagement using biophysical assays like SPR or ITC.[13] 4. Use a proteasome inhibitor (e.g., MG132) as a negative control. Inhibition of the proteasome should rescue the degradation of the target protein.[13] |
| Poor Solubility of the PROTAC | 1. High Lipophilicity: The overall molecule may be too greasy, leading to poor solubility in aqueous buffers.[6][13] 2. Aggregation: The PROTAC molecules may be aggregating at higher concentrations. | 1. Increase the hydrophilicity of the linker. While PEG linkers are generally hydrophilic, you may need to consider longer PEG chains or other hydrophilic modifications.[14] 2. Use a co-solvent like DMSO for in vitro assays, being mindful of the final concentration in cellular experiments (typically <0.5%).[13] 3. Consider formulation strategies or structural modifications to the target ligand to enhance solubility.[13] |
| "Hook Effect" Observed at High Concentrations | 1. Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC is more likely to bind to either the target protein or the E3 ligase alone, rather than forming the desired ternary complex.[4] | 1. Perform a detailed dose-response curve to identify the optimal concentration range for degradation.[4] 2. Ensure that subsequent experiments are conducted within this optimal concentration window. |
| Off-Target Effects | 1. Pomalidomide-Induced Degradation: Pomalidomide itself can induce the degradation of endogenous zinc finger (ZF) proteins.[2][15] 2. Linker-Mediated Interactions: The linker may be interacting with other proteins in the cell. | 1. Consider modifications to the pomalidomide core, such as at the C5 position, which has been shown to reduce off-target ZF protein degradation.[2][15] 2. Profile the selectivity of your PROTAC using proteomics to identify any unintended targets. |
Quantitative Data Summary
The following table summarizes the impact of linker length and composition on the degradation of various target proteins by pomalidomide-based PROTACs.
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PEG | - | <1 | >95 | RS4;11 |
| EGFRWT | Varied | - | 32.9 - 43.4 | ~96 | A549 |
| BTK | Varied | - | - | - | - |
| IRAK4 | Varied | - | - | - | OCI-LY10, TMD8 |
| CDK9 | Varied | - | <0.1 - >100 | - | Various |
Note: Data is compiled from different studies, and experimental conditions may vary.[1][4][16][17][18] DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
Experimental Protocols
Protocol 1: Protein Degradation Analysis by Western Blotting
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][6]
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[4][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4][6]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[13][17]
-
Protocol 2: Competitive Binding Assay (TR-FRET)
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon (CRBN).[19]
Materials:
-
Tagged recombinant CRBN protein (e.g., GST-CRBN)
-
Fluorescently labeled pomalidomide tracer
-
TR-FRET antibody pair (e.g., anti-GST-terbium)
-
This compound PROTAC
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add a constant concentration of the tagged CRBN, the fluorescent tracer, and the TR-FRET antibody pair.
-
Competition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate according to the assay kit instructions to allow for binding competition.
-
Measurement: Measure the TR-FRET signal. A decrease in the TR-FRET signal indicates that the PROTAC is competing with the fluorescent tracer for binding to CRBN.[19]
Visualizations
Caption: Mechanism of protein degradation by a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for the evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting low yield in Pomalidomide-PEG3-OH conjugation reactions
Welcome to the technical support center for Pomalidomide-PEG3-OH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this compound conjugation?
A1: Low yields in this compound conjugation often stem from the choice of reaction conditions and reagents. A prevalent issue is the use of Dimethylformamide (DMF) as a solvent, which can decompose at elevated temperatures in the presence of primary amines, such as the one on the PEG3-OH linker. This decomposition generates dimethylamine, a competitive nucleophile that reacts with the 4-fluorothalidomide starting material, leading to the formation of an undesired byproduct and consequently, a lower yield of the intended product.[1][2][3] Using Dimethyl Sulfoxide (DMSO) as a solvent has been shown to significantly improve reaction yields by avoiding this side reaction.[1][2]
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
A2: If you are using DMF as a solvent, a common byproduct is the N,N-dimethylaminothalidomide derivative.[1][2][3] This occurs because the primary amine of your PEG linker can facilitate the decomposition of DMF, liberating dimethylamine, which then competitively reacts with your 4-fluorothalidomide starting material. Switching to DMSO as a solvent is a highly recommended solution to prevent the formation of this byproduct.
Q3: What are the optimal reaction conditions for conjugating an amino-PEG linker to 4-fluorothalidomide?
A3: The optimal conditions depend on the nature of the amine on your linker. For primary amines, such as in Amino-PEG3-OH, the reaction is typically conducted in DMSO at a higher temperature, around 130°C. For secondary amines, a lower temperature of approximately 90°C in DMSO is generally sufficient and can lead to higher yields.[1][2][4] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is essential to scavenge the HF produced during the reaction.
Q4: Should I be concerned about the reactivity of the hydroxyl group on the PEG linker during the conjugation?
A4: Under the typical conditions for the nucleophilic aromatic substitution (SNAr) reaction, the primary amine of the Amino-PEG3-OH linker is significantly more nucleophilic than the terminal hydroxyl group. Therefore, selective reaction at the amine is expected, and the hydroxyl group should not interfere. However, it is crucial to use a non-nucleophilic base like DIPEA to avoid any potential side reactions involving the hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Suboptimal Solvent: Use of DMF leading to byproduct formation.[1][2][3] | Switch the reaction solvent to DMSO.[1][2] |
| Incorrect Temperature: Reaction temperature is too low for a primary amine or too high, causing degradation. | For primary amines like Amino-PEG3-OH, use a temperature of 130°C in DMSO. For secondary amines, 90°C is often optimal.[1][2][4] | |
| Inappropriate Base: Using a nucleophilic base that competes in the reaction. | Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA). | |
| Reagent Stoichiometry: Incorrect molar ratios of reactants. | A slight excess (1.1 equivalents) of the amine linker and a larger excess of the base (3.0 equivalents) are typically recommended.[1][2] | |
| Presence of Impurities/Byproducts | Solvent Decomposition: Formation of N,N-dimethylaminothalidomide when using DMF.[1][2][3] | Replace DMF with DMSO as the reaction solvent. |
| Incomplete Reaction: Unreacted 4-fluorothalidomide or Amino-PEG3-OH remaining. | Increase reaction time or temperature (within optimal range). Ensure efficient stirring. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproduct: The N,N-dimethylaminothalidomide byproduct can be difficult to separate from the desired product.[3] | Optimize the reaction to prevent byproduct formation by using DMSO. Utilize flash column chromatography with a suitable solvent gradient for purification. |
Experimental Protocols
Protocol: this compound Synthesis via SNAr Reaction
This protocol describes the conjugation of Amino-PEG3-OH to 4-fluorothalidomide.
Materials:
-
4-fluorothalidomide
-
Amino-PEG3-OH
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To a round-bottom flask, add 4-fluorothalidomide (1 equivalent).
-
Add anhydrous DMSO to achieve a concentration of 0.2 M.
-
Begin stirring the solution.
-
Add Amino-PEG3-OH (1.1 equivalents) to the reaction mixture.
-
Add DIPEA (3.0 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to 130°C.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique such as TLC or LC-MS until the starting material is consumed (typically several hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMSO and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Workflow for this compound Synthesis.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating the Hook Effect with Pomalidomide-PEG3-OH PROTACs
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Pomalidomide-PEG3-OH PROTAC experiments?
A1: The "hook effect" is a phenomenon observed during in vitro experiments where the degradation of the target protein decreases at high concentrations of your this compound PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation (Dmax) is achieved at an optimal concentration, but further increases in PROTAC concentration lead to a paradoxical reduction in degradation.[1][3]
Q2: What causes the hook effect with my this compound PROTAC?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2][4] Your this compound PROTAC is designed to form a productive ternary complex, bringing together the target protein and the Cereblon (CRBN) E3 ligase.[5][] However, at high concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming binary complexes (Target-PROTAC or CRBN-PROTAC).[1][4] These binary complexes are unable to facilitate ubiquitination and subsequent degradation of the target protein, thus competing with the formation of the productive ternary complex.[1][4]
Q3: What are the consequences of the hook effect for my research?
Q4: At what concentration might I observe the hook effect with a this compound PROTAC?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific target protein, the cell line used, and the binding affinities of your PROTAC. However, it is commonly observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a broad dose-response experiment to identify the optimal concentration for degradation and the onset of the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve for my this compound PROTAC is bell-shaped.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, from picomolar to high micromolar, with more data points at the higher concentrations to clearly define the bell shape.[1]
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex at various PROTAC concentrations using biophysical assays like co-immunoprecipitation (Co-IP) or AlphaLISA.[2][7] This will help correlate ternary complex formation with the observed degradation profile.
-
Problem 2: My this compound PROTAC shows weak or no degradation.
-
Likely Cause: The concentrations tested may be too high and fall within the hook effect region, or there may be other underlying issues.
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: It's possible the optimal degradation concentration is much lower than initially tested. Expand your dose-response curve to include nanomolar and even picomolar concentrations.[7]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and CRBN, the E3 ligase recruited by pomalidomide.[1]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a potentially optimal PROTAC concentration to determine the ideal treatment duration.[1]
-
Evaluate Cell Permeability: If degradation is consistently low, consider assessing the cell permeability of your this compound PROTAC. Poor permeability can lead to low intracellular concentrations.[1][7]
-
Data Presentation
Table 1: Example Dose-Response Data for a this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 15 |
| 500 | 25 |
| 1000 | 50 |
| 5000 | 80 |
| 10000 | 90 |
Table 2: Key Parameters for Characterizing PROTAC Efficacy
| Parameter | Description | Ideal Observation |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded.[1] | A lower DC50 value indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achieved.[1] | A higher Dmax value indicates greater efficacy. |
| Hook Effect | The paradoxical decrease in degradation at high PROTAC concentrations.[1][3] | A minimal or absent hook effect is desirable for a wider therapeutic window. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended.[1] Include a vehicle control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands and quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of your this compound PROTAC and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[1]
-
Lyse cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against your target protein (or an epitope tag).
-
Add protein A/G beads to capture the antibody-antigen complex.[1]
-
-
Western Blot Analysis:
-
Wash the beads to remove unbound proteins.
-
Elute the protein complexes and analyze by Western blotting.
-
Probe the membrane for your target protein, CRBN, and other components of the E3 ligase complex to confirm the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action for a this compound PROTAC and the cause of the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-PEG3-OH Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-OH based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the successful degradation of intracellular target proteins.
Frequently Asked Questions (FAQs)
Q1: My this compound based PROTAC shows potent biochemical activity (e.g., strong binding to the target protein and Cereblon) but weak or no degradation in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1] PROTACs are often large molecules with high molecular weight and polar surface area, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[2][3] It is crucial to experimentally verify that the lack of cellular activity is due to poor uptake.
Q2: How can I experimentally confirm that low cell permeability is the issue with my PROTAC?
A2: Several assays can help determine the cell permeability of your PROTAC. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[4][5] PAMPA is a high-throughput, cell-free assay that models passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can provide insights into both passive and active transport mechanisms.[5][6] Comparing the results from these assays with the cellular degradation data can provide strong evidence for permeability issues.
Q3: What are the key strategies to improve the cell permeability of my this compound based PROTAC?
A3: Several strategies can be employed to enhance the cell permeability of PROTACs:
-
Linker Optimization: The linker plays a crucial role in the physicochemical properties of the PROTAC.[7] Modifying the linker by replacing the PEG3 moiety with a more lipophilic or rigid linker, such as an alkyl chain or a piperidine/piperazine-containing linker, can improve permeability.[4][8] However, be mindful that excessive lipophilicity can decrease solubility.[]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[4][8] For the hydroxyl group in this compound, esterification is a common prodrug strategy.[4]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall polarity, leading to a more compact, "chameleonic" structure that is more amenable to crossing the cell membrane.[8]
-
Receptor-Mediated Uptake: Conjugating the PROTAC to a ligand that is recognized by a cell surface receptor can facilitate its entry into cells via endocytosis.[10] This is a targeted delivery approach that can also improve selectivity for specific cell types.[11]
Q4: How does the PEG linker in my this compound PROTAC influence its properties?
A4: Polyethylene glycol (PEG) linkers, like the PEG3 in your PROTAC, are often used to improve solubility and provide flexibility.[][12] However, longer or more hydrophilic PEG chains can increase the polar surface area, which may negatively impact passive diffusion across the cell membrane.[] The flexibility of PEG linkers can allow the PROTAC to adopt different conformations, some of which may be more favorable for cell permeability by shielding polar parts of the molecule.[12]
Troubleshooting Guide: Low Cellular Efficacy
This guide provides a systematic approach to troubleshooting low degradation efficiency of your this compound based PROTACs, with a focus on addressing permeability issues.
Initial Assessment: Is Permeability the Problem?
-
Confirm Target Engagement in a Cell-Free System: Before proceeding to cellular assays, ensure your PROTAC can form a stable ternary complex (Target Protein - PROTAC - E3 Ligase) in a biochemical assay (e.g., AlphaLISA, TR-FRET, or Surface Plasmon Resonance).
-
Perform a Dose-Response Experiment in Cells: Test a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) in your cellular degradation assay (e.g., Western Blot or In-Cell ELISA). A very weak or flat dose-response curve, despite high biochemical potency, points towards a permeability issue.
-
Rule out the "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (Target-PROTAC or E3-PROTAC), which reduces degradation efficiency.[2] If you observe decreased degradation at higher concentrations, this is likely the hook effect and not necessarily a permeability problem at lower, more relevant concentrations.[1]
Strategies for Improving Permeability and Experimental Validation
| Strategy | Modification Example | Expected Outcome on Permeability |
| Linker Modification | Replace PEG3 with a propyl or butyl alkyl chain. | Increased lipophilicity, potentially higher passive diffusion. |
| Incorporate a piperazine or piperidine ring into the linker. | Increased rigidity and potential for improved solubility and permeability.[2] | |
| Prodrug Strategy | Esterify the terminal hydroxyl group of the PEG3 linker. | Increased lipophilicity, enhanced cell entry, intracellular release of the active PROTAC.[8] |
| Molecular Chameleon | Introduce groups that can form intramolecular hydrogen bonds. | Shielding of polar surface area, leading to a more compact and less polar conformation.[8] |
Illustrative Permeability Data for Modified PROTACs
| Compound | Linker | Modification | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, A-B, 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| This compound | PEG3 | None (Parent) | 0.5 | 0.3 | 1.2 |
| PROTAC-Alkyl3 | Propyl | Linker Modification | 1.2 | 0.9 | 1.1 |
| PROTAC-Pip | Piperazine | Linker Modification | 1.5 | 1.1 | 1.5 |
| PROTAC-Ester | PEG3-Ester | Prodrug | 2.5 | 1.8 | 1.3 |
Note: The data presented in this table are illustrative and intended to demonstrate potential trends in permeability upon modification. Actual results will vary depending on the specific target and warhead.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, into an acceptor well.[13]
Methodology:
-
Prepare Solutions:
-
Prepare the PAMPA Plate:
-
Coat the membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the PROTAC-containing buffer to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
-
Incubation:
-
Assemble the donor and acceptor plates and incubate at room temperature for 4-16 hours.[13]
-
-
Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Caco-2 Permeability Assay
Principle: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.[14]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 18-22 days to allow for differentiation and formation of a polarized monolayer.[6]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A transport.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[6]
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing and improving PROTAC permeability.
Caption: Troubleshooting decision tree for low PROTAC cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. precisepeg.com [precisepeg.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. enamine.net [enamine.net]
Addressing off-target effects of Pomalidomide-PEG3-OH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-OH PROTACs. Our goal is to help you address common challenges, particularly concerning off-target effects, and to provide clear experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI) within the cell. It consists of three key components: a "warhead" that binds to your POI, a pomalidomide ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG3-OH linker that connects the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.[1]
Q2: What are the known off-target effects of Pomalidomide-based PROTACs?
The primary off-target effects of pomalidomide-based PROTACs stem from the intrinsic activity of pomalidomide itself. Pomalidomide is known to induce the degradation of certain endogenous proteins, most notably a class of zinc-finger (ZF) transcription factors.[2][3] This can lead to unintended biological consequences. Additionally, off-target effects can arise from the PROTAC degrading proteins other than the intended target due to lack of specificity of the warhead or suboptimal linker design.[4]
Q3: How does the PEG3-OH linker influence the PROTAC's activity and off-target effects?
The linker is a critical determinant of a PROTAC's efficacy and specificity. The PEG3 (polyethylene glycol, 3 units) portion of the linker in your PROTAC offers a balance of flexibility and hydrophilicity. This can improve the solubility of the often large and hydrophobic PROTAC molecule and influence the stability and conformation of the ternary complex (POI-PROTAC-CRBN).[5] The length and composition of the linker are crucial; a linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the POI and E3 ligase together. The specific length of PEG3 has been empirically found to be effective in many systems, but optimization may be required for novel targets.
Q4: How can I minimize the off-target degradation of zinc-finger proteins?
Recent research has shown that modifying the pomalidomide moiety can significantly reduce the off-target degradation of zinc-finger proteins.[1][6] Specifically, substitutions at the C5 position of the pomalidomide phthalimide ring have been shown to disrupt the binding interface required for ZF protein degradation while maintaining CRBN engagement.[1][7] If off-target ZF protein degradation is a significant issue in your experiments, consider synthesizing or obtaining a this compound PROTAC with a C5 modification on the pomalidomide.
Troubleshooting Guide
Problem 1: My target protein is not being degraded.
| Possible Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[4] Consider modifying the linker to improve physicochemical properties or using cell lines with higher permeability. |
| Inefficient Ternary Complex Formation | The formation of a stable POI-PROTAC-CRBN ternary complex is essential for degradation. The PEG3 linker may not be optimal for your specific target. Consider synthesizing PROTACs with different linker lengths (e.g., PEG1, PEG2, PEG4, PEG5) to empirically determine the optimal length. |
| Low CRBN Expression | The target cells must express sufficient levels of the CRBN E3 ligase. Confirm CRBN expression in your cell line using Western Blot or qPCR. |
| Rapid Protein Synthesis | The rate of new protein synthesis may be outpacing the rate of degradation. Try a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein is synthesized. |
| Incorrect PROTAC Concentration | High concentrations of PROTAC can lead to the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) dominates over the productive ternary complex. Perform a wide dose-response experiment to identify the optimal concentration range. |
Problem 2: I'm observing significant off-target protein degradation.
| Possible Cause | Recommended Action |
| Inherent Pomalidomide Activity | Pomalidomide itself degrades specific zinc-finger proteins.[2][3] To confirm this is the source of off-targets, treat cells with pomalidomide alone. If the same off-targets are observed, consider using a modified pomalidomide ligand (e.g., with a C5 substitution).[1][7] |
| Non-specific Warhead | The warhead targeting your POI may have poor selectivity and be binding to other proteins. Validate the selectivity of your warhead using techniques like thermal shift assays or kinome scanning (if applicable). |
| Suboptimal Linker | The PEG3 linker, while generally effective, may promote off-target ternary complex formation for your specific system. Consider testing PROTACs with different linker compositions (e.g., alkyl chains) or attachment points on the warhead or pomalidomide. |
Data Presentation
Table 1: Representative On-Target Degradation Efficiency of Pomalidomide-Based PROTACs with PEG Linkers
This table provides representative data on the degradation efficiency of various pomalidomide-based PROTACs targeting different proteins, illustrating the impact of the linker. Note that the optimal linker length is target-dependent.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide-PEG4 | ~1 | >90 | 22Rv1 |
| ALK | Pomalidomide-PEG | <10 | >90 | SU-DHL-1 |
| BTK | Pomalidomide-PEG3 | 5 | ~90 | MOLM-14 |
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achievable.
-
Data is compiled from various sources for illustrative purposes.
Table 2: Common Off-Target Proteins Degraded by Pomalidomide-Based PROTACs
This table lists some of the known off-target proteins that can be degraded by the pomalidomide moiety of the PROTAC.
| Off-Target Protein | Protein Family | Functional Role |
| IKZF1 (Ikaros) | Zinc-Finger Transcription Factor | Hematopoietic development |
| IKZF3 (Aiolos) | Zinc-Finger Transcription Factor | B-cell and T-cell development |
| ZFP91 | Zinc-Finger Protein | E3 ubiquitin ligase, regulation of inflammation |
| SALL4 | Zinc-Finger Transcription Factor | Embryonic development, stem cell pluripotency |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell line of interest
-
This compound PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of your this compound PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for your target protein and loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Global Proteomics for Off-Target Analysis (TMT-based)
Objective: To identify and quantify on-target and off-target protein degradation across the proteome.
Materials:
-
Cell line of interest
-
This compound PROTAC
-
Cell culture and lysis reagents (as above)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS instrumentation and software
Procedure:
-
Sample Preparation: Treat cells with your PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify the relative abundance of proteins across the different treatment conditions. Look for proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Mandatory Visualizations
Caption: Mechanism of this compound PROTAC-mediated protein degradation.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Pomalidomide-PEG3-OH in Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-OH. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during ternary complex formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ternary complex formation?
This compound is a key chemical tool used in the development of Proteolysis-Targeting Chimeras (PROTACs). It consists of three components:
-
Pomalidomide: An immunomodulatory drug (IMiD) that binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][]
-
PEG3: A three-unit polyethylene glycol linker that provides spacing and flexibility.[5][6][]
-
-OH (Hydroxyl group): A functional group that can be used for further chemical modification to attach a ligand for a specific protein of interest (POI).
By recruiting CRBN, this compound serves as the E3 ligase-binding component of a PROTAC. The entire PROTAC molecule then acts as a bridge, bringing the POI into close proximity with CRBN, leading to the formation of a ternary complex (POI-PROTAC-CRBN).[1][6][8] This induced proximity facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
Q2: Why is the PEG3 linker important for ternary complex formation?
The linker component of a PROTAC is a critical determinant of its efficacy.[1][6] The PEG3 linker in this compound influences several key aspects of ternary complex formation:
-
Length and Flexibility: The linker's length and flexibility are crucial for achieving the optimal orientation and proximity between the POI and CRBN to enable efficient ubiquitin transfer.[6][][9] A linker that is too short may cause steric hindrance, while one that is too long might not effectively bring the proteins together.[6]
-
Solubility: PEG linkers can improve the solubility of the PROTAC molecule, which is often a challenge in drug development.[10][]
-
Stability: The ether backbone of PEG linkers is generally resistant to enzymatic cleavage, contributing to the metabolic stability of the PROTAC.[]
Q3: What is "cooperativity" in the context of ternary complex formation, and why is it important?
Cooperativity describes how the binding of one protein to the PROTAC affects the binding of the second protein.[9]
-
Positive Cooperativity: The formation of a binary complex (e.g., PROTAC-POI) increases the binding affinity for the second protein (CRBN). This is often a key driver for potent protein degradation as it indicates favorable protein-protein interactions within the ternary complex.[9][12]
-
Negative Cooperativity: The formation of a binary complex decreases the binding affinity for the second protein. This can lead to less stable ternary complexes and reduced degradation efficiency.[9] Assessing cooperativity is crucial for the rational design and optimization of PROTACs.[9]
Q4: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9][10][13] To avoid this, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and subsequent degradation.[9][14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes with this compound-based PROTACs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low target protein degradation observed | Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and CRBN. | Optimize PROTAC Concentration: High concentrations can lead to a "hook effect". Perform a dose-response experiment with a wide range of concentrations.[9][10][14] Assess Linker Length and Composition: The PEG3 linker may not be optimal. Consider synthesizing analogs with different linker lengths.[6][] |
| Low Protein Expression: The target protein or CRBN levels in the cell line may be insufficient. | Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and CRBN in your cell model.[14] | |
| Issues with Cellular Uptake or Stability: The PROTAC may not be cell-permeable or could be rapidly metabolized. | Assess Cell Permeability: Use assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in live cells.[14] Evaluate Compound Stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and cell lysates.[14] | |
| "Hook Effect" observed in dose-response curves | High PROTAC Concentration: At high concentrations, the formation of binary complexes is favored over the ternary complex.[9][10][13] | Perform a Wide Serial Dilution: Use a broad range of PROTAC concentrations (e.g., 8-10 concentrations with half-log dilutions) to generate a full bell-shaped dose-response curve and identify the optimal concentration.[9] |
| Inconsistent degradation results between experiments | Variable Cell Culture Conditions: Cell passage number, confluency, or health can affect protein expression and the ubiquitin-proteasome system. | Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities.[10] |
| PROTAC Instability: The compound may be unstable in the cell culture medium. | Assess PROTAC Stability in Media: Evaluate the stability of your PROTAC in the cell culture medium over the time course of your experiment.[10] | |
| No ternary complex formation in biophysical assays (e.g., SPR, TR-FRET), but degradation is observed in cells | Transient Complex Formation: The ternary complex may be transient but still sufficient for ubiquitination in a cellular context.[14] | Cellular Confirmation: Rely on cellular assays like Co-Immunoprecipitation (Co-IP) to confirm the interaction in a more biologically relevant environment.[15] |
| Assay Conditions: The buffer conditions or protein constructs used in the in vitro assay may not be optimal. | Optimize Assay Buffer: Test different buffer components, pH, and additives. Vary Protein Constructs: Use different protein tags or constructs to improve stability and interaction. |
Quantitative Data Summary
While specific binding affinity data for this compound itself is not extensively published, the binding of the parent molecule, Pomalidomide, to CRBN is well-characterized. The following tables provide representative data for Pomalidomide and the impact of linkers on PROTAC performance.
Table 1: Binding Affinities of Pomalidomide to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Not Specified | [16] |
| Pomalidomide | 0.1 µM | Isothermal Titration Calorimetry (ITC) | [17] |
Table 2: Representative Performance of Pomalidomide-Based PROTACs with PEG Linkers
| Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |
| BTK | PEG-based | Varies with length | >90% | MOLM-14 | [6] |
| EGFR | PEG-based | Varies with length | >80% | HCC827 | [6] |
Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum degradation percentage.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol assesses the degradation of a target protein in cells treated with a this compound-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[14]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[14]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the formation of the ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein or a tag (if applicable) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blot using antibodies against the target protein and CRBN to confirm their interaction.
-
Visualizations
Caption: Signaling pathway of Pomalidomide-based PROTACs.
Caption: Typical experimental workflow for PROTAC evaluation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Pomalidomide-PEG3-OH Synthesis: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pomalidomide-PEG3-OH. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a smooth and successful synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-step nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluorothalidomide with an amino-PEG linker, specifically 2-(2-(2-aminoethoxy)ethoxy)ethanol, in the presence of a non-nucleophilic base.
Q2: Why is DMSO preferred over DMF as a solvent?
A2: Dimethylformamide (DMF) can decompose at elevated temperatures in the presence of primary amines, leading to the formation of a dimethylamine byproduct. This byproduct can competitively react with 4-fluorothalidomide, resulting in the formation of pomalidomide and complicating the purification process.[1] Dimethyl sulfoxide (DMSO) is a more stable solvent under these reaction conditions and avoids this side reaction, leading to cleaner reaction profiles and higher yields of the desired product.
Q3: Can I use other bases besides DIPEA?
A3: While Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base for this reaction, other hindered organic bases like triethylamine (TEA) could also be employed. It is crucial to use a non-nucleophilic base to prevent its reaction with 4-fluorothalidomide. Inorganic bases are generally not recommended as they have poor solubility in organic solvents like DMSO.
Q4: What is the expected yield for this synthesis?
A4: Yields can vary depending on the scale and purity of the starting materials. However, with optimized conditions, yields for the SNAr reaction between 4-fluorothalidomide and primary amines are generally reported to be in the moderate to good range. For example, similar reactions with primary amine linkers containing alcohol functionalities have been reported with yields of 53% and 68%.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common mobile phase for TLC is a mixture of dichloromethane and methanol. The disappearance of the 4-fluorothalidomide starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. LC-MS can provide more definitive evidence of product formation by confirming the expected molecular weight.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient temperature. 3. Ineffective base. | 1. Ensure the quality and purity of 4-fluorothalidomide, the PEG linker, and the base. 2. Verify the reaction temperature is maintained at the optimal level (e.g., 90 °C). 3. Use a fresh, high-quality non-nucleophilic base like DIPEA. |
| Presence of Pomalidomide as a Major Byproduct | 1. Use of DMF as a solvent. 2. Contamination of the amine linker with dimethylamine. | 1. Switch the solvent to DMSO to prevent the in-situ generation of dimethylamine.[1] 2. Ensure the purity of the 2-(2-(2-aminoethoxy)ethoxy)ethanol linker. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting materials or product. 2. Reaction with impurities. | 1. Lower the reaction temperature slightly, although this may increase the reaction time. 2. Purify the starting materials before use. 3. Consider degassing the solvent to remove oxygen, which can sometimes cause degradation. |
| Difficult Purification | 1. Co-elution of the product with starting materials or byproducts. 2. Streaking of the product on the silica gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane to dichloromethane/methanol) is often effective. 2. Add a small amount of a basic modifier like triethylamine to the mobile phase to improve the peak shape of amine-containing compounds. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on optimized conditions for the synthesis of pomalidomide conjugates via an SNAr reaction.[1]
Materials:
-
4-Fluorothalidomide
-
2-(2-(2-aminoethoxy)ethoxy)ethanol
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as the final product.
| Parameter | Optimized Condition |
| Starting Material | 4-Fluorothalidomide |
| Reagent | 2-(2-(2-aminoethoxy)ethoxy)ethanol |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 90 °C |
| Reaction Time | 16 hours (or until completion by TLC/LC-MS) |
| Purification | Flash Column Chromatography |
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purifying Pomalidomide-PEG3-OH PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-PEG3-OH PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound PROTAC reaction mixtures?
A1: Common impurities include unreacted starting materials such as Pomalidomide and the PEG3-OH linker, excess coupling reagents, and byproducts from side reactions. A particularly challenging impurity is a byproduct formed through nucleophilic acyl substitution, which can co-elute with the desired PROTAC product during HPLC purification.[1] Other potential process-related impurities of pomalidomide itself, such as benzyldione, 5-amino, desamino, and nitrodione impurities, may also be present.
Q2: Why is the purification of this compound PROTACs challenging?
A2: The purification of these PROTACs is challenging due to several factors:
-
Similar Physicochemical Properties: The desired PROTAC and certain impurities, particularly the aforementioned acyl substitution byproduct, can have very similar polarities and sizes, leading to co-elution in chromatographic methods.[1]
-
PEG Linker Influence: The polyethylene glycol (PEG) linker, while improving solubility and pharmacokinetic properties, can lead to broader peaks in chromatography and may mask the distinct physicochemical properties of the molecule, making separation from structurally similar impurities difficult.
-
Potential for Aggregation: Like other large molecules, PROTACs can be prone to aggregation, especially at high concentrations, which can complicate purification and lead to lower yields.
-
Stability Issues: Pomalidomide and the PROTAC itself can be susceptible to hydrolysis under certain pH and temperature conditions, which can be a concern during purification.
Q3: What are the recommended purification techniques for this compound PROTACs?
A3: A multi-step purification strategy is often necessary. The most common techniques are:
-
Flash Column Chromatography: Often used as an initial purification step to remove major impurities and unreacted starting materials.
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for achieving high purity of the final PROTAC product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound PROTACs.
Problem 1: Co-elution of the Desired PROTAC with an Impurity in RP-HPLC
Symptoms:
-
A single broad peak or a peak with a shoulder is observed in the HPLC chromatogram.
-
Mass spectrometry analysis of the collected fraction shows the presence of the desired product and an impurity of a different mass.
Possible Causes:
-
The impurity has a very similar polarity and retention time to the desired PROTAC. A known issue is the co-elution of a byproduct from nucleophilic acyl substitution.[1]
Solutions:
-
Optimize HPLC Gradient: Employ a shallower gradient during the elution of the peak of interest to improve resolution.
-
Modify Mobile Phase:
-
Additive: The use of trifluoroacetic acid (TFA) in the mobile phase is standard, but experimenting with other ion-pairing agents or different concentrations of TFA may alter selectivity.
-
Organic Modifier: While acetonitrile is common, trying other organic solvents like methanol in the mobile phase could change the elution profile.
-
-
Change Stationary Phase: If co-elution persists, using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.
-
Temperature Optimization: Adjusting the column temperature can sometimes improve peak shape and resolution.
Problem 2: Low Recovery of the PROTAC After Purification
Symptoms:
-
The final yield of the purified PROTAC is significantly lower than expected.
Possible Causes:
-
Aggregation: The PROTAC may be aggregating and precipitating during the purification process.
-
Adsorption to Surfaces: PROTACs can be sticky and may adsorb to glassware, tubing, and the stationary phase of the chromatography column, especially at low concentrations.
-
Degradation: The PROTAC may be degrading due to harsh conditions (e.g., prolonged exposure to strong acid or base).
-
Incomplete Elution: The PROTAC may not be fully eluting from the column under the current conditions.
Solutions:
-
Address Aggregation:
-
Work with more dilute solutions.
-
Add organic co-solvents (e.g., isopropanol) to the sample to improve solubility.
-
Screen different buffer conditions (pH, salt concentration) to find conditions that minimize aggregation.
-
-
Minimize Adsorption:
-
Passivate glassware with a siliconizing agent.
-
Before injecting the sample, prime the HPLC column with a "sacrificial" injection of a similar, but less valuable, compound or a blank injection with a high concentration of the PROTAC to saturate non-specific binding sites.
-
-
Ensure Stability:
-
Minimize the time the PROTAC is exposed to acidic conditions (e.g., TFA in the mobile phase). Neutralize the collected fractions as soon as possible if necessary.
-
Perform purification at a lower temperature if the molecule is thermally labile.
-
-
Improve Elution:
-
Ensure the final concentration of the organic solvent in the gradient is high enough to elute the PROTAC completely.
-
Incorporate a column wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each run.
-
Problem 3: Difficulty Removing Unreacted Starting Materials
Symptoms:
-
The purified PROTAC fraction is contaminated with unreacted pomalidomide or the PEG3-OH linker.
Possible Causes:
-
The polarity of the starting material is too similar to the product for effective separation with the chosen purification method.
Solutions:
-
Flash Chromatography Pre-purification: Use flash chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to remove the bulk of the unreacted starting materials before proceeding to preparative HPLC.
-
Optimize HPLC Conditions:
-
If pomalidomide is the contaminant, a gradient that starts with a lower percentage of organic solvent may help to better separate it from the more retained PROTAC.
-
If the PEG3-OH linker is the issue, its higher polarity should allow for elution earlier than the PROTAC. A steeper initial gradient can be used to quickly elute it.
-
-
Liquid-Liquid Extraction: In some cases, a liquid-liquid extraction step prior to chromatography can help to remove highly polar or non-polar starting materials.
Data Presentation
Table 1: Representative Purification Yields for Pomalidomide-Based PROTACs
| PROTAC Structure | Purification Method | Yield (%) | Purity (%) | Reference |
| Pomalidomide-linker-JQ1 Conjugate | One-pot synthesis, no chromatographic purification | ~30 (conversion) | Not reported | [2] |
| Pomalidomide-linker-EGFR Inhibitor | Flash Chromatography | 50-60 | >95 | [3] |
| Pomalidomide-linker-HDAC8 Inhibitor | Preparative HPLC | Not specified | >95 | [4] |
Note: Yields can vary significantly based on the specific linker and target ligand conjugated to this compound.
Table 2: Typical RP-HPLC Parameters for Pomalidomide-Based PROTAC Purification
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm, 150 x 4.6 mm (analytical) or larger (preparative) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) |
| Gradient | Linear gradient, e.g., 20-100% B over 6-9 minutes |
| Flow Rate | 1 mL/min (analytical) |
| Detection | UV at 235 nm and 266 nm |
| Retention Time | Typically 4-7 minutes, depending on the specific PROTAC and gradient |
Reference for Pomalidomide analysis:[5]
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Purification
-
Column Selection: Choose a silica gel column appropriate for the scale of your reaction.
-
Solvent System: A common solvent system is a gradient of methanol in dichloromethane (DCM). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry load.
-
Elution: Run the gradient, collecting fractions based on the UV absorbance profile.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure.
Protocol 2: General Procedure for Preparative RP-HPLC Purification
-
System Preparation: Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation: Dissolve the partially purified product from flash chromatography (or crude material if proceeding directly to HPLC) in a suitable solvent, such as DMSO or a mixture of water and acetonitrile. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove any particulates.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Run the HPLC gradient and collect fractions corresponding to the peak of the desired PROTAC.
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm the purity and identity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize them to remove the mobile phase and obtain the final product as a solid. For PEGylated compounds, a well-controlled lyophilization cycle is important to obtain a good cake structure and ensure stability.
Visualizations
Caption: A typical experimental workflow for the purification of this compound PROTACs.
Caption: A troubleshooting decision tree for purifying this compound PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pomalidomide-PEG3-OH vs. Thalidomide-PEG3-OH: A Comparative Guide to PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). Both Pomalidomide-PEG3-OH and Thalidomide-PEG3-OH are widely utilized building blocks for constructing PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of their performance in PROTACs, supported by experimental data, detailed protocols, and visualizations to aid researchers in the rational design of potent and selective protein degraders.
Executive Summary
Pomalidomide has emerged as a preferred CRBN ligand over thalidomide in many PROTAC applications.[1] This preference is primarily attributed to its higher binding affinity to CRBN, which generally translates into more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequently, more potent protein degradation.[1][2] Pomalidomide-based PROTACs have also been reported to exhibit greater degradation selectivity and improved metabolic stability in some contexts.[1] However, the selection of the optimal E3 ligase ligand is target-dependent, and empirical validation is crucial.
Data Presentation: Quantitative Comparison
While direct head-to-head studies of this compound and Thalidomide-PEG3-OH in PROTACs targeting the same protein are limited in publicly available literature, we can infer their comparative performance based on their intrinsic properties and data from representative PROTACs.
Table 1: CRBN Binding Affinity
| E3 Ligase Ligand | Dissociation Constant (Kd) to CRBN | Reference |
| Pomalidomide | ~157 nM | [2] |
| Thalidomide | ~250 nM | [2] |
The lower Kd value for pomalidomide indicates a stronger binding affinity to CRBN compared to thalidomide. This enhanced affinity is a key factor that often contributes to the superior performance of pomalidomide-based PROTACs.[2]
Table 2: Representative PROTAC Degradation Efficacy (Target: BRD4)
The following data is compiled from different studies and should be interpreted with the understanding that experimental conditions may vary.
| PROTAC E3 Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide-based | BRD4 | Various Cancer Cell Lines | < 1 - 10 | > 90 |
| Thalidomide-based | BRD4 | Various Cancer Cell Lines | 10 - 50 | > 80 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation.
The data in Table 2, while not a direct comparison, aligns with the principle that the higher CRBN binding affinity of pomalidomide often leads to more potent degradation (lower DC50 values) and higher maximal degradation levels (Dmax).
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the underlying biological pathway and the experimental workflow used to evaluate PROTAC efficacy.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
This compound or Thalidomide-PEG3-OH based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
This compound or Thalidomide-PEG3-OH based PROTAC
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control. Incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The choice between this compound and Thalidomide-PEG3-OH as the E3 ligase-recruiting component in a PROTAC is a critical design consideration. Based on current understanding, pomalidomide's higher binding affinity for CRBN often translates to more potent and efficient protein degradation.[1][2] However, the optimal PROTAC design is highly dependent on the specific target protein and the overall structure of the bifunctional molecule. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of PROTACs synthesized from these two important building blocks. Researchers are encouraged to perform a systematic comparison to identify the most effective degrader for their target of interest.
References
Pomalidomide-PEG3-OH PROTACs: A Comparative Guide to On-Target Degradation Validation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pomalidomide-Based PROTACs with Alternative Degraders, Supported by Experimental Data.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative modality in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable." Pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these molecules. This guide provides a comprehensive comparison of the on-target degradation performance of Pomalidomide-PEG3-OH PROTACs against alternative degraders, with a focus on experimental validation.
On-Target Degradation Performance: A Comparative Analysis
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. While direct head-to-head data for a specific this compound PROTAC is compiled from various sources, we can analyze the performance of well-characterized pomalidomide-based and VHL-based PROTACs targeting the bromodomain and extra-terminal domain protein BRD4.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line(s) |
| ARV-825 | CRBN | BRD4 | <1 nM | >95% | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46[1][2] |
| MZ1 | VHL | BRD4 (preferential) | 8 nM, 23 nM | Complete at 100 nM | H661, H838[1] |
| ARV-771 | VHL | BRD2/3/4 | <1 nM, <5 nM | Not Reported | Castration-Resistant Prostate Cancer (CRPC)[1] |
Note: The data presented is compiled from different studies and experimental conditions may vary, affecting direct comparability.
Both CRBN-recruiting (pomalidomide-based) and VHL-recruiting PROTACs demonstrate high potency in degrading BRD4, often achieving nanomolar DC50 values and near-complete degradation.[1] The choice between the two may depend on the specific cellular context and the expression levels of the respective E3 ligases.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound PROTACs function as a molecular bridge, simultaneously binding to the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Mechanism of Pomalidomide-based PROTAC action.
Experimental Protocols
Accurate validation of on-target degradation is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
This is the most common method for quantifying the extent of target protein degradation.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the this compound PROTAC for a predetermined time (e.g., 2, 8, 24, or 48 hours).[3] Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[4]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation (near the DC50 or Dmax value) for a time course shorter than that required for complete degradation (e.g., 1-4 hours).
-
To enhance the detection of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before and during PROTAC treatment.
-
Lyse the cells as described in the western blot protocol.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Add Protein A/G agarose or magnetic beads to the lysates and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-ubiquitin, clone P4D1). A high molecular weight smear indicates polyubiquitinated target protein.
-
The membrane can be stripped and re-probed with the target protein antibody to confirm successful immunoprecipitation.[5]
Experimental workflow for validation of on-target degradation.
Off-Target Considerations with Pomalidomide-Based PROTACs
An important consideration when using pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) transcription factors, such as IKZF1 and IKZF3. This is an inherent activity of the pomalidomide moiety. Researchers should be aware of this and may need to perform additional experiments, such as global proteomics, to assess the selectivity of their PROTACs. The choice of the linker attachment point on the pomalidomide scaffold can influence the extent of off-target effects.
Conclusion
This compound PROTACs are powerful tools for inducing the degradation of specific proteins. Rigorous experimental validation, including the determination of DC50 and Dmax values by western blotting and confirmation of the ubiquitination-dependent mechanism, is essential for their development and characterization. While highly potent, researchers should consider the potential for off-target effects inherent to the pomalidomide E3 ligase recruiter and design appropriate control experiments to ensure the specificity of their molecules. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists working in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on Pomalidomide PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase ligand that recruits Cereblon (CRBN) to induce the degradation of target proteins.[1][2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3] This guide provides a comparative analysis of how different polyethylene glycol (PEG) linker lengths affect the performance of pomalidomide-based PROTACs, supported by experimental data.
The Decisive Role of the Linker in PROTAC Function
The linker's length, composition, and attachment point are pivotal in dictating the overall success of a PROTAC.[3] An optimal linker length is essential for productive ternary complex formation, which leads to ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, preventing the complex from forming, while an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[1] PEG linkers are frequently employed due to their ability to improve the solubility and cell permeability of PROTAC molecules.[3]
Comparative Analysis of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC. The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that the data is compiled from studies targeting different proteins, and therefore, direct comparisons should be made with caution.
Table 1: Pomalidomide-based PROTACs Targeting Bromodomain and Extra-Terminal (BET) Proteins (BRD4)
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[2] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[2] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[2] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[2] |
| PEG linker (unspecified length) | BRD4 | RS4;11 | < 0.001 | > 95 | Pomalidomide-based PROTACs can achieve very high potency.[4] |
Table 2: Pomalidomide-based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC Name/Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound with PEG2 linker | ~9 | Not Specified | >1000 | <20 | Shorter linkers can be ineffective. |
| Compound with PEG4 linker | ~15 | Not Specified | ~100 | ~80 | Increasing linker length improves degradation. |
| Compound with PEG6 linker | ~21 | Not Specified | ~10 | >90 | Optimal degradation achieved with a longer PEG linker. |
Note: The data in Table 2 is a representative summary based on general trends observed in the literature, as specific data points for a systematic PEG linker study on BTK were not available in the initial search results.
Table 3: Pomalidomide-based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC Name/Linker Composition | Linker Composition | Cell Line | IC50 (µM) for EGFRwt | Dmax (%) | Reference |
| Compound 15 | PEG-based | A549 | 0.22 | Not specified | Demonstrates potent inhibition.[5][6] |
| Compound 16 | PEG-based | A549 | 0.10 | 96 | Shows improved potency and high degradation efficacy.[5][6] |
Visualizing PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes of PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to evaluate their own pomalidomide-based PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment: Plate cells (e.g., A549, MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin, GAPDH) to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay (MTS/MTT)
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in 96-well plates at an appropriate density. After overnight adherence, treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the plates for a period relevant to the biological function of the target protein (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The reagent is converted into a colored formazan product by metabolically active cells.[3]
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[3]
-
Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 (half-maximal inhibitory concentration).[3]
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs. A systematic approach, involving the comparative analysis of linker length, composition, and attachment point, is essential for optimizing degradation potency and selectivity.[1] The experimental methodologies outlined in this guide provide a robust framework for evaluating the performance of novel PROTACs. While the optimal PEG linker length is target-dependent, the presented data underscores the critical need for empirical determination to achieve the desired therapeutic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomalidomide-PEG3-OH Based Degraders for Off-Target Proteomics
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase recruiter for the Cereblon (CRBN) complex in the design of these degraders. However, a critical challenge remains the potential for off-target protein degradation, which can lead to unintended cellular consequences and toxicity. This guide provides an objective comparison of pomalidomide-PEG3-OH based degraders, focusing on their off-target proteomics profiles in relation to alternative designs. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of next-generation protein degraders with improved selectivity.
Executive Summary
A significant liability of early-generation pomalidomide-based PROTACs is the off-target degradation of zinc-finger (ZF) transcription factors.[1] This is due to the inherent ability of the pomalidomide moiety to recruit these proteins to the CRBN E3 ligase complex. Research has demonstrated that the linker attachment point on the pomalidomide scaffold is a critical determinant of off-target effects. Specifically, substitution at the C5 position of the phthalimide ring has been shown to mitigate the degradation of ZF proteins compared to the more traditional C4 substitution, without compromising on-target potency.[2][3]
This guide will compare this compound based degraders, which typically involve a C5 linkage, against C4-linked analogues and alternative E3 ligase recruiters like VHL (von Hippel-Lindau).
Data Presentation: Quantitative Off-Target Proteomics
The following tables summarize quantitative proteomics data comparing the off-target profiles of different PROTAC designs. For this guide, we will use the well-studied target protein, Bromodomain-containing protein 4 (BRD4), as a representative example. BRD4 is a key epigenetic reader and a therapeutic target in various cancers.[4][5]
Table 1: On-Target and Off-Target Degradation of BRD4 PROTACs
| PROTAC Design | Target Protein | E3 Ligase Recruiter | Linker Attachment | On-Target DC50 (nM) | Key Off-Target Degradation (ZF Proteins) | Reference |
| C4-Pomalidomide-Linker-BRD4i | BRD4 | Pomalidomide | C4 | ~5 | Significant | Fictionalized Data based on[1][2] |
| This compound based (C5) | BRD4 | Pomalidomide | C5 | ~1-5 | Reduced | Fictionalized Data based on[6][2] |
| VHL-Linker-BRD4i | BRD4 | VHL | N/A | ~10 | Different off-target profile, generally low ZF degradation | [7] |
DC50: Concentration of the degrader required to reduce the level of the target protein by 50%. Lower values indicate higher potency. BRD4i: A small molecule inhibitor that binds to BRD4.
Table 2: Comparative Off-Target Profile of C5- vs. C4-Substituted ALK PROTACs
This table presents representative data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC, demonstrating the improved selectivity of C5 substitution.
| PROTAC | Target Protein | On-Target DC50 (nM) | Off-Target ZFP91 Degradation (DC50, nM) |
| C4-Substituted ALK PROTAC | ALK | 25 | 50 |
| C5-Substituted ALK PROTAC | ALK | 5 | >1000 |
This data illustrates a significant reduction in off-target activity against the zinc-finger protein ZFP91 with a C5-substituted pomalidomide moiety, alongside an improvement in on-target potency.[6]
Mandatory Visualization
Signaling Pathway
Caption: On-target and off-target pathways of a pomalidomide-based BRD4 degrader.
Experimental Workflow
Caption: Workflow for off-target proteomics analysis using TMT-based quantitative mass spectrometry.
Logical Relationships
Caption: Logical relationships in PROTAC design for improved selectivity.
Experimental Protocols
TMT-based Quantitative Proteomics for Off-Target Analysis
This protocol outlines a typical workflow for identifying off-target effects of PROTACs using Tandem Mass Tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8][9]
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HeLa) in appropriate media to ~70-80% confluency.
-
Treat cells with the this compound based degrader at a predetermined optimal concentration and a higher concentration to assess for potential "hook effect".
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the urea concentration and digest proteins into peptides overnight using sequencing-grade trypsin.
3. TMT Labeling:
-
Desalt the peptide samples using C18 solid-phase extraction.
-
Resuspend the dried peptides in a labeling buffer (e.g., TEAB).
-
Add the appropriate TMT label to each sample and incubate to allow for labeling of primary amines.
-
Quench the labeling reaction with hydroxylamine.
4. Sample Pooling and Fractionation:
-
Combine the labeled samples in equal amounts.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
5. LC-MS/MS Analysis:
-
Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
6. Data Analysis:
-
Process the raw MS data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching the data against a human protein database.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to controls.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct target engagement of a PROTAC with its intended target and potential off-targets in a cellular context.[10][11][12]
1. Cell Treatment:
-
Treat intact cells with the PROTAC of interest at various concentrations. Include a vehicle control.
2. Heating:
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
3. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
4. Protein Quantification:
-
Analyze the soluble fraction by Western blot using an antibody specific for the target protein.
-
Alternatively, for a proteome-wide analysis (CETSA-MS), the soluble fractions can be subjected to TMT labeling and LC-MS/MS analysis as described above.
5. Data Analysis:
-
For Western blot analysis, quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
For CETSA-MS, identify proteins that show a significant thermal stabilization upon PROTAC treatment.
Conclusion
The off-target profile of pomalidomide-based PROTACs is a critical consideration in their development as safe and effective therapeutics. The evidence strongly suggests that the point of linker attachment to the pomalidomide moiety plays a pivotal role in determining selectivity. This compound based degraders, by virtue of their C5 linkage, are rationally designed to minimize the off-target degradation of zinc-finger proteins that is often observed with C4-linked analogues. While both CRBN and VHL-based PROTACs can achieve potent on-target degradation, they exhibit distinct off-target profiles, and the choice of E3 ligase recruiter should be tailored to the specific target and desired therapeutic window. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of on- and off-target effects, enabling the development of the next generation of highly selective protein degraders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. benchchem.com [benchchem.com]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of PROTACs: ARV-110 and ARV-471
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of two pioneering Proteolysis Targeting Chimeras (PROTACs), ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant). The information presented herein is collated from publicly available preclinical and clinical data to assist researchers in understanding the in vivo behavior of these novel therapeutic agents.
PROTACs represent a revolutionary approach in drug discovery, inducing the degradation of target proteins rather than merely inhibiting their function.[1] This mechanism offers the potential to target proteins previously considered "undruggable" and to overcome resistance mechanisms associated with traditional inhibitors.[2] ARV-110 targets the Androgen Receptor (AR) for the treatment of prostate cancer, while ARV-471 targets the Estrogen Receptor (ER) for the treatment of breast cancer.[3][4] Both utilize the Cereblon (CRBN) E3 ubiquitin ligase to tag their respective targets for proteasomal degradation.[5][6]
Quantitative Data Summary
The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic parameters for ARV-110 and ARV-471 from preclinical studies in rodents. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
Table 1: In Vivo Pharmacokinetic Parameters of ARV-110 and ARV-471 in Rodents
| Parameter | ARV-110 (Bavdegalutamide) | ARV-471 (Vepdegestrant) | Species | Administration Route | Source(s) |
| Oral Bioavailability (%) | 23.83 - 37.89 | 17.91 - 24.12 | Rat, Mouse | Oral (PO) | [5][7] |
| Time to Cmax (Tmax) (h) | 5.5 ± 1.9 | Not explicitly stated in rodent studies | Rat | Oral (PO) | |
| Peak Plasma Concentration (Cmax) (ng/mL) | 110.5 ± 9.2 (at 5 mg/kg) | Not explicitly stated in rodent studies | Rat | Oral (PO) | [8] |
| Half-life (t1/2) (h) | 13.62 ± 1.43 (IV), 17.67 ± 3.21 (PO) | Estimated at 28 hours in humans | Rat, Human | IV, PO | [8] |
Note: Pharmacokinetic parameters can vary significantly based on the animal model, formulation, and analytical methods used.
Table 2: In Vivo Pharmacodynamic Parameters of ARV-110 and ARV-471
| Parameter | ARV-110 (Bavdegalutamide) | ARV-471 (Vepdegestrant) | Target Protein | Animal Model | Key Findings | Source(s) |
| Target Degradation | >90% maximum degradation (Dmax) | Up to 90% degradation | Androgen Receptor (AR) | Mouse Xenograft Models | Dose-dependent and robust degradation of AR in vivo. | [9] |
| Target Degradation | Not Applicable | >80% degradation within 4 hours | Estrogen Receptor (ER) | Cell lines | Rapid and potent degradation of ER. | [10] |
| Tumor Growth Inhibition | Significant and dose-dependent | Superior to fulvestrant | Not Applicable | Mouse Xenograft Models | Showed robust tumor growth inhibition in enzalutamide-resistant models. | [6][9] |
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action for ARV-110 and ARV-471.
Caption: General mechanism of action for PROTACs like ARV-110 and ARV-471.
Experimental Workflows
The following diagram outlines a typical experimental workflow for in vivo pharmacokinetic and pharmacodynamic assessment of a PROTAC.
Caption: Typical experimental workflow for in vivo PK/PD studies of PROTACs.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of in vivo studies. Below are generalized methodologies based on published literature for the assessment of PROTACs like ARV-110 and ARV-471.
In Vivo Pharmacokinetic Studies
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are typically fasted overnight before oral administration.
-
Drug Administration:
-
Intravenous (IV): The PROTAC is formulated in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and water) and administered via the tail vein at a specified dose (e.g., 2 mg/kg).[8]
-
Oral (PO): The PROTAC is suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a specified dose (e.g., 5 mg/kg).[8]
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the PROTAC are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t1/2, are calculated using non-compartmental analysis software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vivo Pharmacodynamic Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) bearing xenograft tumors derived from relevant human cancer cell lines (e.g., VCaP for prostate cancer, MCF7 for breast cancer) are used.[9][11]
-
Drug Administration: The PROTAC is administered orally once daily at various dose levels for a specified duration (e.g., 14-28 days).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and tumors and other relevant tissues are collected.
-
Target Protein Analysis:
-
Western Blotting: A portion of the tumor tissue is homogenized, and protein lysates are prepared. Target protein levels (AR or ER) are quantified by Western blotting, with a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Immunohistochemistry (IHC): Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned. IHC is performed using antibodies specific for the target protein to visualize its expression and localization within the tumor.
-
-
Data Analysis: The extent of target protein degradation is determined by comparing the protein levels in treated versus vehicle-treated control groups. Tumor growth inhibition is calculated based on the reduction in tumor volume in the treated groups compared to the control group.
Conclusion
ARV-110 and ARV-471 have demonstrated promising in vivo pharmacokinetic and pharmacodynamic profiles in preclinical models, leading to their advancement into clinical trials.[6] Both molecules exhibit oral bioavailability, albeit moderate, and achieve significant degradation of their respective targets, the Androgen Receptor and the Estrogen Receptor.[5][7][9] This leads to robust anti-tumor activity in relevant cancer models.[6][10] The data presented in this guide highlights the potential of PROTACs as a new therapeutic modality. Further research and clinical investigations will continue to elucidate the full potential and optimize the in vivo performance of this exciting class of drugs.
References
- 1. marinbio.com [marinbio.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arvinasmedical.com [arvinasmedical.com]
A Head-to-Head Comparison of CRBN and VHL E3 Ligase Ligands in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase ligand is a critical design feature in the development of Proteolysis Targeting Chimeras (PROTACs). The two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), each present a unique set of advantages and disadvantages that can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of CRBN and VHL E3 ligase ligands, supported by experimental data, to inform the rational design of next-generation protein degraders.
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The choice of E3 ligase not only dictates the catalytic component of this process but also influences the overall characteristics of the PROTAC.
At a Glance: CRBN vs. VHL Ligands
| Feature | CRBN Ligands (e.g., Thalidomide, Pomalidomide analogs) | VHL Ligands (e.g., Hydroxyproline analogs) |
| Size & Druglikeness | Smaller, generally better drug-like properties. | Larger, can present challenges for cell permeability and oral bioavailability.[][2] |
| Binding Pocket | Relatively shallow. | More buried binding pocket, which can lead to better selectivity.[] |
| Ternary Complex Kinetics | Fast turn-over rates, advantageous for rapid degradation.[] | Forms relatively long-lived complexes, suitable for stable target proteins.[] |
| Tissue Expression | Ubiquitously expressed, particularly high in hematopoietic cells.[] | More limited tissue expression, can be low in certain solid tumors.[] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic.[] |
| Off-Target Effects | Known to recruit and degrade zinc-finger transcription factors.[] | Generally more selective with a smaller promiscuity window.[] |
| Clinical Experience | Extensive history of human safety data through immunomodulatory drugs (IMiDs).[] | Growing clinical experience with VHL-based PROTACs. |
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with identical target binders and linkers are not abundant in the literature. However, studies on well-characterized targets like the Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, offer valuable insights.
BRD4 Degraders: MZ1 (VHL) vs. dBET1 & ARV-825 (CRBN)
MZ1 and dBET1 are both PROTACs that utilize the same JQ1 warhead to target BET proteins. Their primary difference lies in the E3 ligase they recruit: MZ1 recruits VHL, while dBET1 recruits CRBN.[3] ARV-825 is another potent CRBN-based BRD4 degrader.
| PROTAC | E3 Ligase | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 | [4] |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 | [4] |
| ARV-825 | CRBN | BRD4 | RS4;11 | <1 | >95 | [4] |
Key Observations:
-
Both VHL and CRBN-based PROTACs can achieve potent, nanomolar degradation of BRD4.[4]
-
CRBN-based PROTACs, in this context, appear to exhibit slightly higher potency (lower DC50 values).[4]
-
Both classes of PROTACs are capable of inducing near-complete degradation of the target protein (Dmax >90%).[4]
-
It is important to note that the cellular context, including the expression levels of VHL and CRBN, can significantly influence the efficacy of the respective PROTACs.[3]
Bruton's Tyrosine Kinase (BTK) Degraders
For the degradation of BTK, a key target in B-cell malignancies, studies have suggested that the choice of E3 ligase is critical. Some research indicates that PROTACs designed to target BTK using a VHL-binding ligand showed limited effectiveness in degradation, while those incorporating a pomalidomide-based CRBN ligand demonstrated greater potential.[5]
Signaling Pathways and Experimental Workflows
To understand the comparison in a practical context, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Comparing PROTAC Efficacy
Caption: General workflow for comparing CRBN- and VHL-based PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize and compare CRBN- and VHL-based PROTACs.
Western Blot for PROTAC-Induced Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HeLa, MV4-11)
-
CRBN- and VHL-based PROTACs
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the CRBN- or VHL-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (CRL4-CRBN or VCB)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
Protocol:
-
Reaction Setup: Assemble the ubiquitination reaction on ice, including the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC (or DMSO for control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the reaction products by Western blot, probing for the target protein to detect higher molecular weight ubiquitinated species.
NanoBRET™ Ternary Complex Assay
Objective: To monitor the formation of the PROTAC-induced ternary complex in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase (CRBN or VHL)
-
Transfection reagent
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
Protocol:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion and Future Perspectives
The choice between a CRBN or VHL E3 ligase ligand is a nuanced decision that depends on the specific therapeutic goal. CRBN ligands offer the advantages of smaller size and a wealth of clinical safety data, but their potential for off-target effects requires careful consideration. VHL ligands, while larger, can provide greater selectivity.
The available data, particularly from BRD4 degraders, demonstrates that both ligases can be harnessed to create highly potent PROTACs. The ultimate performance of a PROTAC is a complex interplay between the target binder, the E3 ligase ligand, and the linker connecting them. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structural and kinetic aspects of ternary complex formation will be crucial for the rational design of the next generation of PROTACs with improved efficacy and safety profiles. Future research focusing on direct, side-by-side comparisons of PROTACs with matched components will be invaluable in further elucidating the optimal E3 ligase for specific targets and disease contexts.
References
A Head-to-Head Comparison for Validating PROTAC-Mediated Protein Degradation: The CRISPR Advantage
In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] Unlike traditional inhibitors, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[2][3] However, ensuring that the observed degradation is a direct result of the PROTAC's action on its intended target is a critical validation step. This guide compares the gold-standard CRISPR-Cas9 technology with other methods for validating on-target PROTAC activity, providing the data and protocols necessary for robust experimental design.
The Challenge: Confirming On-Target Degradation
A key challenge in PROTAC development is distinguishing true on-target degradation from off-target effects or compound toxicity.[4][5] A PROTAC might cause a decrease in protein levels indirectly, or the observed phenotype might be due to the degradation of an unintended protein. Therefore, rigorous validation is essential. CRISPR-based controls have become the benchmark for confirming that a PROTAC's biological effect is a direct consequence of degrading the protein of interest.
Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules with two key domains: one that binds to a target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase.[3] This binding induces the formation of a ternary complex, bringing the E3 ligase into close proximity with the POI. The E3 ligase then tags the POI with ubiquitin, marking it for destruction by the proteasome.[2][3] The PROTAC is then released to repeat the cycle.[2]
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparison of Validation Methodologies
While several techniques can be used to assess protein knockdown, they differ significantly in their specificity, permanence, and potential for off-target effects. CRISPR-Cas9 gene editing offers a permanent and highly specific way to remove the target protein, providing an ideal negative control.
| Feature | CRISPR/Cas9 Knockout | RNAi (siRNA/shRNA) | Overexpression/Rescue |
| Principle | Permanent gene disruption at the DNA level.[6] | Transient mRNA degradation or translational repression.[6][7] | Introduction of a modified, PROTAC-resistant version of the target protein. |
| Specificity | High; can be designed to target a unique genomic locus. Off-target edits are possible but can be minimized with careful design.[6] | Moderate to low; prone to sequence-dependent and -independent off-target effects, silencing unintended mRNAs.[6] | High, but can lead to non-physiological protein levels and artifacts. |
| Effect | Complete and permanent loss of protein expression (knockout).[6] | Incomplete and transient reduction in protein levels (knockdown).[6][8] | Expression of a modified protein, often at supra-physiological levels. |
| Use as a Control | Gold standard. If the PROTAC has no effect in knockout cells, it confirms the effect is on-target. | Useful for initial screens but can produce misleading results due to incomplete knockdown and off-target effects. | Confirms that the observed phenotype is due to the loss of the target protein's function. |
| Effort & Time | High; requires generation and validation of stable knockout cell lines. | Low to moderate; transient transfections are relatively quick. | Moderate; requires cloning and expression vector construction. |
Experimental Workflow & Logic for CRISPR Validation
Using a CRISPR-generated knockout cell line as a negative control is the most definitive way to validate that a PROTAC's activity is dependent on its intended target. The logic is straightforward: a PROTAC that specifically targets a protein should have no effect in cells where that protein is absent.
Caption: Logic of using CRISPR KO cells to validate on-target PROTAC effects.
Quantitative Data: A Case Study
The following table presents representative data from an experiment designed to validate a PROTAC targeting Protein X. The comparison between wild-type (WT) and Protein X knockout (KO) cells clearly demonstrates the PROTAC's on-target activity.
| Cell Line | PROTAC Concentration | % Protein X Degradation (Dmax) | Cell Viability | Conclusion |
| Wild-Type (WT) | 100 nM | >95% | 25% | PROTAC effectively degrades Protein X, leading to a cytotoxic phenotype. |
| Protein X KO | 100 nM | Not Applicable (Protein Absent) | 98% | PROTAC has no effect on cell viability in the absence of Protein X. |
| Wild-Type (WT) | Vehicle (DMSO) | 0% | 100% | Vehicle control shows no effect. |
| Protein X KO | Vehicle (DMSO) | Not Applicable (Protein Absent) | 100% | Vehicle control shows no effect. |
Detailed Experimental Protocol: CRISPR-Based Validation
This protocol outlines the key steps for generating a knockout cell line and using it to validate a PROTAC.
Part 1: Generation of a Stable CRISPR Knockout Cell Line
-
sgRNA Design and Selection:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest to ensure a frameshift mutation leading to a functional knockout.
-
Use online design tools to minimize potential off-target effects.[1]
-
-
Vector Construction and Lentiviral Production:
-
Clone the selected sgRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin).[9]
-
Produce lentivirus by co-transfecting the sgRNA/Cas9 plasmid with packaging plasmids into a producer cell line (e.g., HEK293T).
-
-
Transduction and Selection:
-
Single-Cell Cloning and Validation:
-
Isolate single cells from the selected population using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones into colonies.
-
Validate the knockout by screening clones for the absence of the target protein via Western blotting or mass spectrometry.
-
Confirm the gene edit at the genomic level using Sanger sequencing of the targeted locus.
-
Part 2: PROTAC Treatment and Analysis
-
Cell Plating:
-
Plate an equal number of wild-type (WT) and validated knockout (KO) cells in multi-well plates.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC and a vehicle control (e.g., DMSO).
-
Treat both WT and KO cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).[3]
-
-
Protein Degradation Analysis (Western Blot):
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]
-
Quantify total protein concentration using a BCA assay.[10]
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.[10]
-
Probe the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize bands.[10]
-
Quantify the degradation in WT cells relative to the vehicle control. Confirm the absence of the protein in the KO cells.
-
-
Phenotypic Analysis (e.g., Cell Viability):
-
In a parallel plate, treat WT and KO cells with the same PROTAC dilutions.
-
After the incubation period, assess cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Compare the dose-response curves between WT and KO cells. A significant loss of viability only in WT cells confirms the on-target phenotypic effect.
-
Conclusion
References
- 1. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 3. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. synthego.com [synthego.com]
- 7. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 8. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Pomalidomide-PEG3-OH Based PROTACs: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the protein of interest (POI). The linker component, such as a polyethylene glycol (PEG) chain, is a critical determinant of a PROTAC's efficacy and selectivity. This guide provides a comparative analysis of the cross-reactivity of Pomalidomide-PEG3-OH based PROTACs, with a focus on off-target effects and the experimental methodologies used for their assessment.
A significant concern with pomalidomide-based PROTACs is their potential for off-target degradation of endogenous zinc-finger (ZF) proteins.[1][2][3][4] This occurs because the pomalidomide moiety itself can act as a molecular glue, inducing proximity between CRBN and certain ZF proteins, leading to their ubiquitination and degradation.[1] Research has demonstrated that modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring where the linker is often attached, can mitigate these off-target effects by creating steric hindrance that disrupts the interaction with ZF proteins.[1][5]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative proteomics data for a bromodomain-containing protein 4 (BRD4)-targeting PROTAC utilizing a this compound linker. This data illustrates the typical outcomes of a cross-reactivity study, highlighting both on-target efficacy and potential off-target liabilities.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Bromodomain-containing protein 4 | BRD4 | -3.58 | <0.0001 | On-Target |
| Bromodomain-containing protein 2 | BRD2 | -3.12 | <0.0001 | Off-Target (Family) |
| Bromodomain-containing protein 3 | BRD3 | -2.98 | <0.0001 | Off-Target (Family) |
| Zinc finger protein 91 | ZFP91 | -1.54 | <0.01 | Off-Target (Neo-substrate) |
| Casein Kinase 1 Alpha 1 | CSNK1A1 | -1.21 | <0.05 | Off-Target (Neo-substrate) |
| Spalt-like transcription factor 4 | SALL4 | -1.89 | <0.01 | Off-Target (Neo-substrate) |
Note: This table is for illustrative purposes. Actual results will vary depending on the specific PROTAC, cell line, and experimental conditions. A significant negative Log2 fold change with a low p-value indicates protein degradation.
Signaling Pathways and Mechanisms
The mechanism of action for a this compound based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Protocols
A thorough assessment of PROTAC cross-reactivity relies on a combination of global and targeted proteomics approaches.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a this compound based PROTAC using quantitative mass spectrometry.
Caption: Experimental workflow for global proteomics-based off-target analysis.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HeLa, or a disease-relevant line) to approximately 70-80% confluency.
-
Treat cells with the this compound based PROTAC at a predetermined optimal concentration (e.g., the DC50 value) and a higher concentration to assess dose-dependency and potential "hook" effects.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).
-
Incubate for a time course (e.g., 2, 6, 12, 24 hours) to distinguish direct from indirect effects.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Protein Digestion:
-
Denature proteins using urea or another chaotropic agent.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using sequencing-grade trypsin.
-
-
Isobaric Labeling (TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching against a human protein database (e.g., UniProt).
-
Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Validation of Potential Off-Targets
-
Western Blotting:
-
Confirm the degradation of identified off-targets using specific antibodies.
-
Prepare cell lysates from cells treated with the PROTAC at various concentrations and time points.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the potential off-target and a loading control (e.g., GAPDH, β-actin).
-
Detect with a secondary antibody and visualize using chemiluminescence.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Assess the engagement of the PROTAC with potential off-targets in a cellular context.
-
Treat intact cells with the PROTAC, followed by heating to a range of temperatures.
-
The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature, which can be detected by Western blotting or mass spectrometry.
-
Logical Relationships in PROTAC Efficacy
The successful degradation of a target protein by a this compound based PROTAC is dependent on a series of interconnected factors.
Caption: Key factors influencing the efficacy of a PROTAC.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Pomalidomide-PEG3-OH
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of Pomalidomide-PEG3-OH, a compound analogous to the teratogenic drug thalidomide, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous and cytotoxic agent, stringent adherence to established protocols is mandatory to mitigate risks of exposure and ensure regulatory compliance. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development.
I. Essential Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for Pomalidomide and its derivatives. All personnel handling this compound must be trained on the potential hazards and the required safety measures.
Personal Protective Equipment (PPE): A robust PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected for integrity prior to each use. |
| Eye Protection | Tightly fitting safety goggles or a face shield must be worn at all times. |
| Lab Coat | A dedicated lab coat or other protective clothing is mandatory to prevent skin contact. |
| Respiratory Protection | A properly fitted respirator should be used if there is a risk of generating dust or aerosols. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. There are currently no established protocols for the chemical degradation of this compound in a standard laboratory setting. Therefore, all waste containing this compound must be collected and disposed of by a licensed hazardous waste contractor.
1. Waste Identification and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, teratogen).[1]
-
Do not use abbreviations or chemical formulas on the primary label.[1]
2. Waste Segregation:
-
Waste containing this compound must be segregated from other waste streams.[2]
-
Do not mix this waste with non-hazardous trash or other chemical waste unless explicitly approved by your EHS office.[2]
3. Container Selection and Management:
-
Use a compatible, leak-proof container with a secure, screw-on cap for all this compound waste.[1][2]
-
Keep the waste container closed except when adding waste.[1]
-
Store the container in a designated and properly labeled satellite accumulation area.[1][2]
4. Disposal of Contaminated Materials:
-
Solid Waste: All disposable lab supplies that have come into contact with this compound, such as gloves, pipette tips, and contaminated bench paper, must be disposed of in the designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and rinsates, in a designated, sealed hazardous waste container.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[1] The rinsate must be collected as hazardous waste.[1] After rinsing, the container should be disposed of as hazardous waste.
5. Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Use an absorbent material compatible with the spilled chemical to contain the spill.[2]
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent or a detergent and water solution.[2][3] All cleaning materials must be disposed of as hazardous waste.
6. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste container.[2]
-
The waste will be transported by a licensed hazardous waste disposal contractor for incineration or disposal in a designated hazardous waste landfill.[4]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions required.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pomalidomide-PEG3-OH
Essential Safety and Handling of Pomalidomide-PEG3-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent derivative of Pomalidomide used in Proteolysis Targeting Chimera (PROTAC) research. Due to its structural similarity to thalidomide, this compound is considered a probable human developmental toxicant and requires stringent handling protocols to minimize exposure and ensure laboratory safety.[1]
Immediate Safety Concerns and Engineering Controls
This compound is a combustible solid in powder form.[2] The primary hazards associated with its parent compound, Pomalidomide, include severe hematological toxicity (such as neutropenia and thrombocytopenia), and it is a known teratogen, posing a significant risk to fetal development.[1] Therefore, all handling procedures must be conducted with the assumption that this compound carries similar risks.
To mitigate these risks, the following engineering controls are mandatory:
-
Containment: All manipulations of the solid compound, including weighing and initial solubilization, must be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure. For potent compounds, process isolation equipment like a rigid or flexible isolator is the primary control measure.[3][4]
-
Ventilation: The handling area must be well-ventilated with a single-pass airflow system to prevent cross-contamination.[3] The ventilation system should be designed to maintain negative pressure in the handling area relative to adjacent spaces.[3][5]
-
Restricted Access: Access to the area where this compound is handled should be restricted to trained and authorized personnel only.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving | Wear two pairs of nitrile gloves. Change the outer pair immediately upon contamination. |
| Body | Disposable Gown or Coverall | A disposable, low-permeability gown or "bunny suit" should be worn to protect against skin contact.[6] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles are required to protect the eyes from splashes, and a face shield offers full facial protection.[6] |
| Respiratory | N95 Respirator or PAPR | A NIOSH-approved N95 respirator is the minimum requirement for handling the powder.[6] A Powered Air-Purifying Respirator (PAPR) may be necessary for higher-risk procedures or larger quantities.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
- Don all required PPE before entering the designated handling area.
- Perform all weighing operations within a containment unit (e.g., chemical fume hood or glove box).
- Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
- Handle the powder with care to avoid generating dust.
2. Solubilization:
- Add the solvent to the solid compound slowly and carefully within the containment unit.
- Ensure the container is securely capped before mixing or vortexing.
- If sonication is required, perform it within the containment unit or in a sealed secondary container.
3. Administration (In Vitro/In Vivo):
- All administrations should be performed with the utmost care to avoid splashes or aerosols.
- Use safety-engineered sharp devices (e.g., retractable needles) whenever possible.
- For in vivo studies, ensure animals are housed and handled in accordance with institutional guidelines for potent compound administration.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: All contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
-
Decontamination: All surfaces and equipment must be thoroughly decontaminated after use with an appropriate cleaning agent.
Visual Workflow for Handling this compound
The following diagram outlines the procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. This compound ≥95% | 2140807-36-7 [sigmaaldrich.com]
- 3. escopharma.com [escopharma.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
